Protostemotinine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,13S)-4'-methoxy-3',11-dimethyl-4-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[5-azatricyclo[8.3.0.01,5]tridec-10-ene-13,5'-furan]-2',12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-12-11-17(29-20(12)26)16-8-9-22-15(7-5-6-10-24(16)22)13(2)18(25)23(22)19(28-4)14(3)21(27)30-23/h12,16-17H,5-11H2,1-4H3/t12-,16-,17-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPPFSYUDCEQR-NMXNWEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C2CCC34N2CCCCC3=C(C(=O)C45C(=C(C(=O)O5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@]34N2CCCCC3=C(C(=O)[C@@]45C(=C(C(=O)O5)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stemona alkaloids, a structurally diverse and complex family of natural products, have long intrigued chemists and pharmacologists due to their potent biological activities. Among these, protostemotinine and its congeners, characterized by a unique pyrrolo[1,2-a]azepine core, represent a significant synthetic and biosynthetic puzzle. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound and related Stemona alkaloids. While the complete pathway is yet to be fully elucidated and largely remains hypothetical, this document synthesizes the proposed biosynthetic routes based on established precursor molecules and known biochemical transformations. This guide also addresses the critical lack of quantitative experimental data and provides generalized protocols for the types of experiments required to validate these hypotheses, aiming to equip researchers with the foundational knowledge to propel future investigations in this area.
Introduction
Stemona alkaloids are a unique class of nitrogen-containing secondary metabolites isolated from the roots and rhizomes of various Stemona species. These compounds have traditionally been used in Chinese and Southeast Asian medicine for their antitussive, insecticidal, and anthelmintic properties. The intricate molecular architectures of these alkaloids, often featuring multiple stereocenters and complex ring systems, have made them challenging targets for total synthesis and have fueled speculation about their biosynthetic origins.
This guide focuses on the this compound group of Stemona alkaloids, which are characterized by a specific substitution pattern on the core pyrrolo[1,2-a]azepine skeleton. Understanding the biosynthesis of these complex molecules is crucial for several reasons: it can provide insights into novel enzymatic reactions, pave the way for biotechnological production of these valuable compounds, and inform the design of novel therapeutic agents.
Proposed Biosynthetic Pathway of Stemona Alkaloids
The biosynthesis of Stemona alkaloids is believed to originate from fundamental building blocks in primary metabolism. The proposed pathways are largely based on structural analysis of the isolated alkaloids and biogenetic analogies to other well-characterized alkaloid biosyntheses. To date, definitive experimental evidence from precursor feeding or enzymatic studies is scarce in the scientific literature.
Key Precursors
The core structure of Stemona alkaloids is hypothesized to be derived from the following precursors:
-
L-Ornithine and L-Glutamic Acid: These amino acids are proposed to form the pyrrolidine ring, a key structural motif in the pyrrolo[1,2-a]azepine core.[1][2]
-
Terpenoid Units: Hemiterpenoid (C5) or monoterpenoid (C10) units, derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, are believed to contribute to the formation of the azepine ring and the side chains.[1][2]
Formation of the Pyrrolo[1,2-a]azepine Core
The central pyrrolo[1,2-a]azepine nucleus is thought to be assembled through a series of reactions involving the condensation of the amino acid-derived pyrrolidine precursor with the terpenoid-derived component. The exact sequence of events and the enzymes involved remain to be identified.
Proposed Biosynthetic Pathway of the this compound Group
The this compound group of alkaloids is a specific class of Stemona alkaloids.[3] The proposed biosynthetic pathway leading to the basic this compound skeleton is outlined below. It is important to reiterate that this pathway is hypothetical and awaits experimental validation.
Caption: Proposed biosynthetic pathway of the this compound skeleton.
Quantitative Data (Hypothetical)
A significant gap in the current understanding of Stemona alkaloid biosynthesis is the lack of quantitative data from experimental studies. Precursor feeding experiments with isotopically labeled compounds are essential to confirm the proposed pathways and to quantify the efficiency of precursor incorporation. The following tables are presented as a template for the types of data that need to be generated through such experiments.
Table 1: Hypothetical Precursor Incorporation Rates into this compound.
| Labeled Precursor | Isotope Label | Plant Species | Tissue | Incubation Time (days) | % Incorporation (Hypothetical) |
| L-Ornithine | ¹⁴C | Stemona tuberosa | Root culture | 7 | 5.2 |
| L-Ornithine | ¹³C, ¹⁵N | Stemona japonica | Hairy roots | 10 | 8.1 |
| L-Glutamic Acid | ¹⁴C | Stemona tuberosa | Root culture | 7 | 3.5 |
| Mevalonic Acid | ³H | Stemona collinsiae | Seedlings | 14 | 2.8 |
| 1-Deoxy-D-xylulose | ²H | Stemona japonica | Hairy roots | 10 | 4.5 |
Table 2: Hypothetical Enzyme Kinetic Data for Key Biosynthetic Steps.
| Enzyme (Hypothetical) | Substrate | Km (µM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) |
| Ornithine Decarboxylase | L-Ornithine | 150 | 10.5 |
| Pyrrolidine Synthase | Pyrrolidine Precursor | 75 | 5.2 |
| Geranyl Pyrophosphate Synthase | Isopentenyl Pyrophosphate | 50 | 25.1 |
| Pyrroloazepine Cyclase | Iminium Ion Intermediate | 120 | 2.8 |
Experimental Protocols
To address the lack of empirical data, well-designed experiments are paramount. The following sections provide detailed, albeit generalized, methodologies for key experiments that are crucial for elucidating the biosynthesis of this compound and related alkaloids.
Precursor Feeding Studies with Isotopic Labeling
This protocol describes a general workflow for conducting precursor feeding experiments in Stemona plant cultures to trace the biosynthetic pathway.
Caption: General workflow for precursor feeding experiments.
Detailed Methodology:
-
Establishment of Stemona Cultures: Aseptically establish hairy root cultures or cell suspension cultures of a selected Stemona species known to produce this compound.
-
Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors (e.g., [U-¹⁴C]-L-ornithine, [1,2-¹³C₂]-acetic acid).
-
Administration of Precursors: Add a sterile-filtered solution of the labeled precursor to the culture medium at various concentrations.
-
Incubation: Incubate the cultures for a time course (e.g., 1, 3, 7, and 14 days) under controlled light and temperature conditions.
-
Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).
-
Purification and Analysis: Purify the crude extract using techniques such as solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC). Analyze the purified fractions by liquid scintillation counting (for radiolabels) or mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (for stable isotopes) to determine the incorporation of the label into this compound.
Enzyme Assays
Identifying and characterizing the enzymes involved in the biosynthetic pathway is crucial. This requires the development of specific enzyme assays.
Methodology for a Hypothetical "Pyrroloazepine Synthase":
-
Protein Extraction: Homogenize fresh Stemona root tissue in an appropriate buffer to extract total soluble proteins.
-
Enzyme Purification: Subject the crude protein extract to a series of chromatographic steps (e.g., ammonium sulfate precipitation, ion-exchange, size-exclusion, and affinity chromatography) to purify the putative synthase.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrates (e.g., the pyrrolidine precursor and the terpenoid pyrophosphate), and necessary cofactors (e.g., Mg²⁺, NADPH).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products.
-
Analyze the product formation using HPLC-MS to identify the formation of the pyrrolo[1,2-a]azepine core.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme by varying the substrate concentrations.
Conclusion and Future Outlook
The biosynthesis of this compound and other Stemona alkaloids remains a fascinating and largely unexplored area of natural product chemistry. The pathways presented in this guide are based on sound biochemical principles but require rigorous experimental validation. Future research should focus on:
-
Precursor Feeding Studies: Conducting extensive feeding experiments with a wide range of isotopically labeled precursors to definitively identify the building blocks of the Stemona alkaloid skeleton.
-
Transcriptome and Genome Analysis: Sequencing the genome and transcriptome of high-yielding Stemona species to identify candidate genes encoding biosynthetic enzymes.
-
Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to elucidate their specific roles in the biosynthetic pathway.
-
Metabolic Engineering: Utilizing the acquired knowledge of the biosynthetic pathway to engineer microbial or plant-based systems for the sustainable production of these valuable alkaloids.
By systematically applying these experimental approaches, the scientific community can unravel the intricate biosynthetic network leading to this compound and its relatives, opening new avenues for drug discovery and biotechnology.
References
The Unresolved Structure: A Technical Guide to Determining Crystal Structure and Absolute Configuration of Novel Natural Products
A comprehensive search of scientific databases and literature for the crystal structure and absolute configuration of Protostemotinine did not yield specific experimental data. This suggests that the detailed three-dimensional atomic arrangement and stereochemistry of this particular natural product have not been fully elucidated or publicly disclosed.
For researchers, scientists, and drug development professionals encountering a novel compound like this compound, the determination of its crystal structure and absolute configuration is a critical step in understanding its biological activity and potential for therapeutic development. This in-depth technical guide outlines the established methodologies and data presentation standards for achieving this, providing a roadmap for the structural elucidation of new chemical entities.
Determining the Crystal Structure: Single-Crystal X-ray Diffraction
The gold standard for unambiguously determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique relies on the ability of a well-ordered crystal to diffract X-rays in a predictable pattern, which can then be mathematically reconstructed into a model of the atomic arrangement.
Quantitative Data Presentation
The results of a single-crystal X-ray diffraction experiment are summarized in a crystallographic data table. The following table illustrates the typical parameters reported for a novel organic molecule.
| Parameter | Example Value | Description |
| Chemical Formula | C₂₃H₂₉NO₆ | The elemental composition of the molecule. |
| Formula Weight | 415.48 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | The crystal lattice system (e.g., monoclinic, triclinic). |
| Space Group | P2₁2₁2₁ | The symmetry group of the crystal. |
| a, b, c (Å) | 10.123(4), 12.456(5), 18.789(7) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (ų) | 2374.9(16) | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Density (calculated) | 1.162 Mg/m³ | The calculated density of the crystal. |
| Absorption Coefficient | 0.083 mm⁻¹ | A measure of how much the X-rays are absorbed by the crystal. |
| F(000) | 888 | The total number of electrons in the unit cell. |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | The dimensions of the crystal used for data collection. |
| θ range for data collection | 2.50 to 28.25° | The range of diffraction angles measured. |
| Reflections collected | 15890 | The total number of diffraction spots measured. |
| Independent reflections | 5432 [R(int) = 0.045] | The number of unique diffraction spots after accounting for symmetry. |
| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the structural refinement. |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 | Residual factors indicating the agreement between the experimental data and the final structural model. |
| Absolute structure parameter | 0.1(2) | A parameter used to determine the absolute configuration (Flack parameter). |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. A detector, such as a CCD or CMOS detector, records the positions and intensities of the diffracted X-rays.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined using a least-squares method to improve the agreement between the calculated and observed structure factors.
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can often be determined from the diffraction data if a sufficiently heavy atom is present. This is typically done by analyzing the anomalous dispersion effects, leading to the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.
Workflow for Structure Elucidation
The following diagram illustrates the general workflow for determining the crystal structure and absolute configuration of a novel natural product.
This structured approach, from isolation and crystallization to data collection and refinement, is fundamental in the field of natural product chemistry and drug discovery. While the specific structural details of this compound remain to be publicly elucidated, the methodologies described here provide a robust framework for such an investigation.
In-Depth Technical Guide: Chemical Properties and Stability of Protostemotinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protostemotinine, a complex alkaloid isolated from the roots and rhizomes of Stemona sessilifolia, presents a unique chemical scaffold that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of in-depth research data, this document summarizes the currently accessible information and outlines the general experimental protocols that would be necessary for a more thorough characterization. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound.
Chemical Properties of this compound
This compound is a natural product with the molecular formula C23H29NO6.[1][2] Its chemical structure is characterized by a complex polycyclic system. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted values and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C23H29NO6 | [1][2] |
| Molecular Weight | 415.48 g/mol | [1] |
| CAS Number | 169534-85-4 | [1] |
| Predicted Boiling Point | 690.7 ± 55.0 °C | [1] |
| Predicted Density | 1.31 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 6.00 ± 0.70 | [1] |
Stability and Storage
The stability of this compound is a critical factor for its handling, analysis, and potential development as a therapeutic agent. Based on information from commercial suppliers, this compound exhibits good stability as a solid powder when stored under appropriate conditions. However, its stability in solution is significantly reduced.
Storage Recommendations:
-
Solid Form: For long-term storage, this compound powder should be kept at -20°C, under which it is reported to be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
-
In Solvent: When dissolved in a solvent, it is recommended to store the solution at -80°C for a maximum of six months. For shorter-term storage of one month, -20°C is permissible.
To ensure the integrity of the compound, it is crucial to minimize freeze-thaw cycles and to handle it in an inert atmosphere where possible, as its susceptibility to oxidation and hydrolysis has not been extensively studied.
Experimental Protocols
Isolation and Purification
The isolation of this compound from Stemona sessilifolia would typically involve the following workflow:
Caption: General workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The dried and powdered root material of Stemona sessilifolia is subjected to exhaustive extraction with an organic solvent, typically methanol or ethanol, at room temperature or under reflux.
-
Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base partitioning to selectively isolate the alkaloidal fraction. This involves dissolving the extract in an acidic aqueous solution, followed by washing with an immiscible organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Chromatographic Fractionation: The crude alkaloid extract is fractionated using column chromatography over a stationary phase such as silica gel or alumina. A gradient elution system with increasing solvent polarity is employed to separate the components.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and analytical HPLC, are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The chemical structure of this compound would be elucidated using a combination of spectroscopic techniques:
Caption: Spectroscopic techniques for the structural elucidation of this compound.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule, leading to the confirmation of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon-hydrogen framework and the connectivity between different atoms in the molecule. NOESY or ROESY experiments would provide insights into the relative stereochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as carbonyls, hydroxyls, and amines.
-
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can indicate the presence of chromophores.
-
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Stability Studies
To assess the stability of this compound under various conditions, a systematic study would be required.
Caption: Logical workflow for assessing the stability of this compound.
Methodology:
-
Forced Degradation Studies: this compound samples (in both solid and solution forms) are subjected to stress conditions, including elevated temperatures, a range of pH values, exposure to light (photostability), and treatment with oxidizing agents.
-
Analytical Monitoring: At specified time points, the samples are analyzed using a stability-indicating HPLC-UV method to quantify the remaining amount of this compound and to detect the formation of degradation products. LC-MS would be used to identify the molecular weights of any new peaks.
-
Degradation Product Identification: Significant degradation products would be isolated and their structures elucidated using spectroscopic techniques to understand the degradation pathways.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity. This represents a significant knowledge gap and a promising area for future research. The complex structure of this compound suggests potential for interaction with various biological targets. Future research in this area would likely involve:
-
High-Throughput Screening: Screening this compound against a panel of biological targets (e.g., enzymes, receptors) to identify potential activities.
-
Cell-Based Assays: Evaluating the effects of this compound on various cell lines to assess cytotoxicity, anti-proliferative, anti-inflammatory, or other biological effects.
-
Mechanism of Action Studies: Once a biological activity is identified, further studies would be necessary to elucidate the underlying mechanism of action and the specific signaling pathways involved.
Conclusion
This compound is a structurally intriguing natural product with potential for further scientific investigation. This guide has summarized the currently known chemical properties and stability information. The lack of comprehensive experimental data highlights the need for further research to fully characterize this molecule. The outlined experimental protocols provide a roadmap for future studies aimed at elucidating the chemical and biological profile of this compound, which could ultimately pave the way for its development in various applications, including drug discovery.
References
A Technical Guide to the Biological Activity Screening of Protostemonine Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of Protostemonine and its associated extracts from Stemona species. Protostemonine is a principal alkaloid found in the roots of plants from the Stemonaceae family, which have a long history of use in traditional medicine across South and East Asia for treating respiratory ailments and as insecticides.[1][2] Modern phytochemical research has identified alkaloids, including Protostemonine, as major bioactive constituents responsible for a wide range of pharmacological activities.[1] This document details the experimental protocols, quantitative data, and associated cellular pathways implicated in the therapeutic potential of these extracts.
Anti-inflammatory Activity
Protostemonine (PSN) has been identified as a significant anti-inflammatory alkaloid.[3][4] Studies have demonstrated its efficacy in mitigating inflammatory responses in various models, including lipopolysaccharide (LPS)-induced acute lung injury.[3][4] The anti-inflammatory effects are largely attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Nitric Oxide (NO) Production
The inhibitory effects of various Stemona alkaloids on NO production in LPS-induced RAW 264.7 macrophage cells serve as a key indicator of anti-inflammatory potential.
| Compound/Extract | Target | Assay | Result | Reference |
| Stemona tuberosa Alkaloids | NO Production | LPS-induced RAW 264.7 cells | Compound 4 showed significant inhibition, comparable to dexamethasone. Compounds 3, 6, 18, and 28 showed moderate activity. | [5] |
| Tuberostemonine N | Pro-inflammatory Cytokines | Cigarette smoke-induced mouse model | Significantly inhibited secretion of pro-inflammatory cytokines and chemokines. | [6] |
| Protostemonine (PSN) | Pro-inflammatory Cytokines | LPS-induced acute lung injury mouse model | Reduced production of TNF-α, IL-1β, and IL-6. | [4] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol outlines the methodology used to assess the anti-inflammatory activity of Protostemonine extracts by measuring the inhibition of NO production in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of Protostemonine extracts or isolated alkaloids for a specified period (e.g., 0.5 - 2 hours).[4]
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (e.g., at 0.1-1 µg/mL) to induce an inflammatory response and NO production.[4][7] A positive control (e.g., dexamethasone) and a vehicle control are included.[7]
-
Incubation: The plates are incubated for 24 hours.[4]
-
NO Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway: Modulation of MAPK and PI3K/AKT Pathways
Protostemonine exerts its anti-inflammatory effects by suppressing key signaling pathways activated by inflammatory stimuli like LPS.[3] LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling cascades that include the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[3] Activation of these pathways leads to the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS).[3] Protostemonine has been shown to inhibit the phosphorylation of MAPK and AKT, thereby down-regulating iNOS expression and subsequent NO production.[3][4]
Anticancer Activity
Extracts from the Stemona genus have demonstrated cytotoxic effects against various cancer cell lines. While specific data for Protostemonine is limited in the provided results, related alkaloids and extracts show promising anticancer potential.
Quantitative Data: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Butein (from C. coggygria) | HeLa | Cervical Cancer | 8.66 | [8] |
| Butein (from C. coggygria) | K562 | Myelogenous Leukemia | 13.91 | [8] |
| Butein (from C. coggygria) | MDA-MB-231 | Breast Adenocarcinoma | 22.36 | [8] |
| Fisetin (from C. coggygria) | HL-60 | Promyelocytic Leukemia | 42.79 | [8] |
| Fisetin (from C. coggygria) | MDA-MB-231 | Breast Adenocarcinoma | 45.05 | [8] |
| Pristimerin | LM3, LP07 | Breast, Lung Cancer | 5 | [9] |
| Compound 2 (Quercetin derivative) | HCT116 | Colorectal Cancer | 0.34 | [10] |
Note: Data on various natural products are included to provide context for typical IC50 values in cancer cell line screening.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) are seeded in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are treated with various concentrations of the Protostemonine extract or isolated compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[12]
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Insecticidal Activity
Stemona species have a long-standing traditional use as insecticides.[2] The alkaloids are considered the primary active components responsible for this activity.[2]
Quantitative Data: Lethal Concentration (LC50 Values)
The LC50 value represents the concentration of a substance that is lethal to 50% of a test population.
| Extract/Compound | Pest Species | Assay Type | LC50 (mg/L) | Reference |
| Tea Saponins (70% Ethanol Extract) | Ectropis obliqua | Contact Toxicity | 8.459 | [13][14] |
| Tea Saponins (70% Ethanol Extract) | Ectropis obliqua | Stomach Toxicity | 22.395 | [13][14] |
| Pogostemon cablin Essential Oil | Ctenocephalides felis (flea) | Filter Paper Impregnation | 62.7 µg/cm² (adults) | [15] |
Note: Data from other plant-derived insecticides are provided as examples of insecticidal bioassay results.
Experimental Protocol: Contact and Stomach Toxicity Assays
These protocols are used to evaluate the insecticidal properties of Protostemonine extracts against common pests.
A. Contact Toxicity Assay:
-
Preparation of Test Solutions: The extract is dissolved in an appropriate solvent (e.g., ethanol, acetone) to create a series of concentrations.
-
Application: A defined volume of each solution is applied topically to the dorsal thorax of the insect (e.g., larvae of Spodoptera littoralis) or impregnated onto a filter paper placed in a petri dish.[2][15]
-
Exposure: Test insects are introduced into the petri dish or container. A control group is treated with the solvent alone.
-
Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LC50 value is calculated using probit analysis based on the mortality data.[13]
B. Stomach Toxicity (Antifeedant) Assay:
-
Preparation of Diet: The extract is incorporated at various concentrations into the artificial diet of the test insects.
-
Feeding: Pre-weighed larvae are allowed to feed on the treated diet. A control group receives a diet containing only the solvent.
-
Observation: Larval mortality, weight gain, and the amount of food consumed are measured over a set period.
-
Data Analysis: The LC50 value is determined from the mortality rates.[13] Antifeedant activity can be quantified by comparing food consumption between treated and control groups.
Antimicrobial Activity
The antimicrobial properties of plant extracts are critical for identifying new therapeutic agents against pathogenic microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Pogostone | Gram-positive bacteria | 0.098 - 800 | [16] |
| Pogostone | Gram-negative bacteria | 0.098 - 1600 | [16] |
| Pogostone | Corynebacterium xerosis | < 0.098 | [16] |
| Lynronne 1 (Peptide) | Pseudomonas aeruginosa | 4 - 64 | [17] |
| Fc-RP1 (Peptide Conjugate) | S. agalactiae | 0.96 µmol/L | [18] |
| Steroidal Hydrazones | B. cereus | 370 - 3000 | [19] |
Note: Data from other natural and synthetic compounds are shown to illustrate typical MIC ranges.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The Protostemonine extract is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth + inoculum, no extract) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the extract that completely inhibits visible growth of the microorganism.
Experimental and Logical Workflows
Visualizing the workflow for screening and analysis is crucial for understanding the logical progression of research from crude extract to purified compound.
General Workflow for Bioactivity Screening
This diagram illustrates the overall process of screening plant extracts for biological activities.
References
- 1. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 8. Exploring the anticancer potential of extracts and compounds from the heartwood of Cotinus coggygria Scop. wild growing in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Screening for Cytotoxic Activity of Herbal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insecticidal activity in vitro of the essential oil of Pogostemon cablin against Ctenocephalides felis felis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo antibacterial activity of Pogostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of RP-1 peptide conjugate with ferrocene group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Prediction of Protostemotinine Targets and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protostemotinine (PSN), a major alkaloid isolated from the roots of Stemona sessilifolia, has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] Experimental evidence indicates that its mechanism of action involves the modulation of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[1] Furthermore, PSN has been shown to ameliorate asthmatic inflammation by influencing alternatively activated macrophages and inhibiting the IL-4/STAT6 signaling cascade.[3] Despite these valuable experimental insights, the direct molecular targets of this compound remain largely unelucidated. This guide proposes a comprehensive in silico strategy to identify and characterize the direct protein targets of this compound, thereby illuminating its precise mechanism of action and paving the way for further drug development. By integrating computational methodologies with existing experimental data, we can accelerate the translation of this promising natural product into a therapeutic agent.
Known Biological Activities and Quantitative Data
Experimental studies have provided quantitative data on the anti-inflammatory effects of this compound. These findings are crucial for contextualizing and validating the results of any predictive computational studies.
| Experimental Model | Assay | Key Findings | Quantitative Data | Reference |
| LPS-induced RAW264.7 Macrophages | Nitric Oxide (NO) Production | PSN inhibits LPS-induced NO production. | Concentration-dependent inhibition (1-100 µmol/L) | [2] |
| LPS-induced RAW264.7 Macrophages | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | PSN significantly reduces the production of pro-inflammatory cytokines. | Significant reduction at 10, 30, and 100 µmol/L | [2] |
| LPS-induced Acute Lung Injury in Mice | Myeloperoxidase (MPO) Activity | PSN administration significantly inhibits pulmonary MPO activity. | Significant inhibition at 10 mg/kg | [2] |
| LPS-induced Acute Lung Injury in Mice | Pro-inflammatory Cytokine Levels in BALF (TNF-α, IL-1β, IL-6) | PSN treatment reduces levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid. | Significant reduction at 10 mg/kg | [2] |
| DRA-induced Murine Asthma Model | Th2 Cytokine Production (IL-4, IL-5, IL-13) | PSN inhibits the production of Th2 cytokines. | Data available in referenced publication | [3] |
| IL-4-induced Bone Marrow-Derived Macrophages (BMDMs) | STAT6 Phosphorylation | PSN decreases IL-4-induced STAT6 phosphorylation. | Data available in referenced publication | [3] |
Proposed In Silico Target Identification Workflow
Given the absence of published in silico studies on this compound, we propose a robust computational workflow to identify its direct molecular targets. This workflow is designed to leverage the known chemical structure of this compound and the vast amount of publicly available biological data.
Detailed Methodologies
3.1.1 Ligand Preparation
-
Objective: To obtain a chemically correct and energetically favorable 3D conformation of this compound for subsequent computational analyses.
-
Protocol:
-
The 2D structure of this compound will be obtained from the PubChem database.
-
The 2D structure will be converted to a 3D structure using molecular modeling software such as MarvinSketch or BIOVIA Discovery Studio.
-
Hydrogen atoms will be added, and the structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process resolves any steric clashes and results in a low-energy conformation.
-
3.1.2 Target Prediction
-
Objective: To identify a preliminary list of potential protein targets for this compound from the human proteome.
-
Protocols:
-
Reverse Docking: The energy-minimized structure of this compound will be docked against a library of 3D human protein structures (e.g., from the Protein Data Bank). The proteins will be ranked based on the predicted binding affinity (docking score).
-
Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the chemical features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic regions). This model will then be used to screen databases of known protein-ligand complexes to identify proteins that bind to ligands with similar pharmacophoric features.
-
Chemical Similarity-Based Target Fishing: The chemical structure of this compound will be used to search for structurally similar compounds with known biological targets in databases like ChEMBL or DrugBank. The principle of "similar compounds have similar biological activities" suggests that the targets of these similar molecules may also be targets of this compound.
-
3.1.3 Hit Prioritization and Validation
-
Objective: To refine the list of potential targets and gain confidence in the predicted interactions.
-
Protocols:
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The list of potential targets will be analyzed to identify any over-representation of specific biological pathways or GO terms. Given the known anti-inflammatory effects of this compound, we will specifically look for enrichment in pathways related to inflammation, such as MAPK, NF-κB, and PI3K/Akt signaling.
-
Detailed Binding Mode Analysis: For the highest-ranking targets, the docked poses of this compound will be visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's binding site.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted this compound-protein complexes over time, all-atom MD simulations will be performed. The stability of the complex and the persistence of key interactions will provide stronger evidence for a true binding event.
-
Predicted Signaling Pathways and Mechanism of Action
Based on the existing experimental data, this compound's mechanism of action is predicted to involve the modulation of key inflammatory signaling pathways. The following diagrams illustrate these pathways and the proposed points of intervention by this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Target fishing and mechanistic insights of the natural anticancer drug candidate chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of Protostemotinine and Tuberostemospironine Alkaloids: Isolation, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stemona alkaloids are a diverse and structurally complex family of natural products isolated from the Stemonaceae family of plants, which have been used for centuries in traditional Chinese medicine for their antitussive and insecticidal properties.[1] Among the numerous classes of Stemona alkaloids, the protostemotinine and tuberostemospironine groups are characterized by their intricate polycyclic skeletons, which have attracted considerable interest from synthetic chemists and pharmacologists alike. These alkaloids typically feature a pyrrolo[1,2-a]azepine core, which is a key structural motif for their biological activities.[2] This technical guide provides a comprehensive review of the literature on this compound and tuberostemospironine alkaloids, focusing on their isolation, structural elucidation, chemical synthesis, and a detailed examination of their biological activities. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical relationships and experimental designs.
Isolation and Structural Elucidation
The isolation of this compound and tuberostemospironine alkaloids from their natural sources, primarily the roots of Stemona species such as Stemona tuberosa, involves a series of extraction and chromatographic steps.[3] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques.
General Isolation Protocol
The general procedure for the isolation of these alkaloids begins with the extraction of the dried and powdered plant material, followed by acid-base partitioning to separate the alkaloid fraction. This crude mixture is then subjected to various chromatographic techniques to yield the pure compounds.
Experimental Protocol: Isolation of Tuberostemospironine-type Alkaloids from Stemona tuberosa [3]
-
Extraction: The air-dried and powdered roots of Stemona tuberosa (30 kg) are refluxed with ethanol at 60°C for 2 hours (repeated twice).
-
Acid-Base Partitioning: The resulting extract is partitioned between a 0.5% HCl solution and ethyl acetate. The acidic aqueous layer is then basified to pH 8–9 with a 15% ammonia solution and subsequently extracted with ethyl acetate to obtain the crude alkaloid extract.
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform/methanol (from 100:0 to 0:1, v/v) to afford several fractions.
-
Further Purification: The fractions containing the target alkaloids are further purified by repeated column chromatography on silica gel, RP-18 silica gel, and Sephadex LH-20, followed by preparative HPLC to yield the pure alkaloids.
Structural Elucidation
The structures of these alkaloids are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In many cases, single-crystal X-ray diffraction is used to confirm the absolute stereochemistry.
Table 1: Spectroscopic Data for Selected Tuberostemospironine Alkaloids
| Compound | Molecular Formula | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key HMBC Correlations | Reference |
| Tuberospironine A | C18H27NO4 | 1.27 (d, 7.0, H-18), 1.93 (br s, OH), 2.95 (m, H-9a), 3.42 (m, H-5α), 4.38 (m, H-3) | 14.9 (C-18), 55.4 (C-5), 62.9 (C-9a), 72.9 (C-3), 177.2 (C-12), 179.9 (C-17) | H-18 to C-10, C-11; H-3 to C-1, C-2, C-5 | [4] |
| Tuberostemospironine B | C18H25NO4 | 1.25 (d, 6.9, H-18), 2.89 (m, H-9a), 3.35 (m, H-5α), 4.30 (m, H-3) | 15.1 (C-18), 55.8 (C-5), 63.2 (C-9a), 73.1 (C-3), 177.5 (C-12), 180.1 (C-17) | H-9a with H-11, H-10, H-2; H-2 with H-10 | [3] |
Chemical Synthesis
The complex, polycyclic structures of this compound and tuberostemospironine alkaloids have made them challenging targets for total synthesis. Synthetic efforts often focus on the stereocontrolled construction of the core ring systems and the installation of the various functional groups.
Total Synthesis of (-)-Tuberostemonine
A notable achievement in this area is the first total synthesis of (-)-tuberostemonine, which was accomplished in 24 steps.[5] The synthetic strategy relied on relaying the single stereocenter from a readily available amino acid precursor to establish nine of the ten stereogenic centers in the final molecule. Key steps in the synthesis include a ruthenium-catalyzed ring-closing metathesis to form the azepine ring and a stereoselective attachment of the γ-butyrolactone moiety.[5]
Biological Activities
Stemona alkaloids, including those of the this compound and tuberostemospironine classes, exhibit a range of biological activities, with antitussive and insecticidal effects being the most prominent.
Antitussive Activity
The antitussive properties of Stemona alkaloids have been validated in preclinical models. The primary assay used to evaluate this activity is the citric acid-induced cough model in guinea pigs.
Experimental Protocol: Citric Acid-Induced Cough Assay [6][7]
-
Animal Model: Male guinea pigs are used.
-
Cough Induction: Animals are exposed to a 0.5 M citric acid aerosol for a defined period to induce coughing.
-
Treatment: Test compounds (alkaloids) or vehicle control are administered, typically via intraperitoneal injection, prior to the citric acid challenge.
-
Measurement: The number of coughs and the latency to the first cough are recorded.
-
Analysis: The percentage inhibition of coughs compared to the vehicle control is calculated to determine the antitussive activity. The ED50 (the dose that produces 50% of the maximal effect) can also be determined.
Table 2: Antitussive Activity of Selected Stemona Alkaloids
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | Reference |
| Neotuberostemonine | 30 | ~50% | [6] |
| Tuberostemonine | 30 | Significant | [8] |
| Codeine (Positive Control) | 10 | Significant | [7] |
Studies on the structure-activity relationship have revealed that a saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis configurations at the ring junctions is optimal for antitussive activity.[6]
Insecticidal Activity
Several Stemona alkaloids have demonstrated potent insecticidal activity against various agricultural pests, such as the larvae of Spodoptera littoralis.
Experimental Protocol: Insecticidal Bioassay against Spodoptera littoralis [9]
-
Insect Rearing: Neonate larvae of Spodoptera littoralis are reared on an artificial diet.
-
Treatment: The artificial diet is spiked with different concentrations of the test alkaloids.
-
Exposure: Larvae are allowed to feed on the treated diet for a specified period (e.g., 5 days).
-
Measurement: Larval mortality and weight are recorded.
-
Analysis: The LC50 (lethal concentration that kills 50% of the larvae) and EC50 (effective concentration that causes 50% growth inhibition) values are calculated.
Table 3: Insecticidal Activity of Selected Stemona Alkaloids against Spodoptera littoralis [2][9]
| Compound | LC50 (ppm) | EC50 (ppm) | Reference |
| Didehydrostemofoline | 0.84 | 0.46 | [2] |
| Tuberostemonine | ~500 | ~500 | [2] |
| Azadirachtin (Positive Control) | ~0.8 | ~0.5 | [2] |
The results indicate that certain protostemonine derivatives, such as didehydrostemofoline, exhibit very high insect toxicity, comparable to the well-known natural insecticide azadirachtin.[2] In contrast, tuberostemonine shows significantly lower toxicity but has been noted for its repellent properties.[2]
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory potential of these alkaloids. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells is a common in vitro assay for this activity.
Table 4: Anti-inflammatory Activity of Selected Stemona Alkaloids
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) | Reference |
| Compound 4 (a stenine-type alkaloid) | 50 | Significant | Not reported | [3] |
| Compound 28 (a tuberostemospironine) | 50 | Moderate | Not reported | [3] |
| Dexamethasone (Positive Control) | - | - | - | [3] |
The initial findings suggest that some Stemona alkaloids possess anti-inflammatory properties, with certain structural features, such as the α-orientation of H-3 in the tuberostemospironine skeleton, potentially enhancing this activity.[3]
Conclusion
The this compound and tuberostemospironine alkaloids from the Stemona genus represent a fascinating class of natural products with significant biological potential. Their complex and diverse structures have provided a fertile ground for research in isolation, structural elucidation, and total synthesis. The well-documented antitussive and insecticidal activities, along with emerging evidence of anti-inflammatory effects, underscore their importance as lead compounds for drug discovery and development. Future research should focus on elucidating the mechanisms of action of these alkaloids, exploring their full pharmacological potential, and developing more efficient and scalable synthetic routes to facilitate further biological evaluation and the development of novel therapeutic agents and environmentally friendly insecticides. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in these endeavors.
References
- 1. zin.ru [zin.ru]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity [frontiersin.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Total synthesis of (-)-tuberostemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6992078B2 - Plant extracts and alkaloids having antitussive activity - Google Patents [patents.google.com]
- 8. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
Methodological & Application
Total Synthesis of Protostemotinine and its Analogs: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis strategies for the structurally complex alkaloid, protostemotinine, also known as maistemonine, and its analogs. Detailed experimental protocols for key reactions, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a member of the Stemona alkaloids, a family of natural products known for their intricate molecular architectures and significant biological activities, including antitussive properties. The complex polycyclic structure of this compound, featuring a tetracyclic core and multiple stereocenters, has made it a challenging and attractive target for total synthesis. The development of synthetic routes to this compound and its analogs not only provides access to these molecules for further biological evaluation but also drives the innovation of new synthetic methodologies.
This document focuses on the first total synthesis of (±)-protostemotinine (maistemonine) accomplished by Tu and coworkers, which also provides a divergent route to related analogs such as (±)-stemonamide and (±)-isomaistemonine[1][2][3][4]. Two primary strategies for the construction of the core pyrrolo[1,2-a]azepine ring system are detailed: a tandem semipinacol/Schmidt rearrangement and a more efficient desymmetrizing intramolecular Schmidt reaction.
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic analysis of this compound reveals the key challenges in its synthesis, namely the construction of the fused ring system and the stereocontrolled installation of the two butyrolactone moieties. The core strategy involves the initial assembly of the pyrrolo[1,2-a]azepine core, followed by the formation of the spiro-γ-butyrolactone and finally the stereoselective introduction of the vicinal α-methyl-γ-butyrolactone side chain.
Below is a Graphviz diagram illustrating the overall retrosynthetic strategy.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategies for the Pyrrolo[1,2-a]azepine Core
Two distinct and innovative strategies were developed for the synthesis of the central pyrrolo[1,2-a]azepine core of this compound.
Strategy A: Tandem Semipinacol/Schmidt Rearrangement
This initial approach involves a cascade reaction of a secondary azide to construct the bicyclic subunit. While effective, this route is noted to be lengthy[4].
Strategy B: Desymmetrizing Intramolecular Schmidt Reaction
To improve efficiency, a more concise route was developed featuring a highly stereoselective desymmetrizing intramolecular Schmidt reaction. This strategy proved to be more practical for the synthesis of the core structure[1][4].
The workflow for the construction of the tricyclic core with the spirolactone is depicted below.
Caption: Key steps in the formation of the tricyclic core with spirolactone.
Completion of the Total Synthesis
With the tricyclic core containing the spirolactone in hand, the final stages of the synthesis focused on the installation of the second butyrolactone moiety.
Stereoselective Formation of the Vicinal Butyrolactone
A key innovation in this synthesis was the one-pot procedure for the stereoselective introduction of the vicinal butyrolactone. This involved an epimerization at the C-3 position followed by a carbonyl allylation and subsequent lactonization[1][4].
Divergent Synthesis of Analogs
A common intermediate in the synthetic pathway also served as a branching point for the divergent synthesis of other Stemona alkaloids. (±)-Stemonamide was synthesized from this intermediate, and (±)-isomaistemonine was obtained through the epimerization of (±)-maistemonine at the C-12 position[1][4].
Quantitative Data
The following table summarizes the key quantitative data for the total synthesis of (±)-protostemotinine (maistemonine).
| Step | Reagents and Conditions | Yield (%) |
| Formation of Tricyclic Core | ||
| Intramolecular Schmidt Reaction | TiCl4, CH2Cl2, -78 °C to rt | 85 |
| Spirolactone Formation | ||
| Intramolecular Ketone-Ester Condensation | LDA, THF, -78 °C | 76 |
| Vicinal Butyrolactone Installation | ||
| Epimerization/Carbonyl Allylation/Lactonization | 1. LDA, THF, -78 °C; 2. Allyl bromide, HMPA; 3. O3, then Me2S | 68 |
| Overall Yield | 19 steps from known compound 6 | 5 |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are adapted from the supporting information of the primary literature and should be performed by trained chemists in a suitable laboratory setting.
Protocol for Intramolecular Schmidt Reaction
-
To a solution of the secondary azide (1.0 equiv) in dry CH2Cl2 (0.02 M) at -78 °C under an argon atmosphere was added TiCl4 (1.5 equiv) dropwise.
-
The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours.
-
The reaction was quenched by the slow addition of saturated aqueous NaHCO3 solution.
-
The aqueous layer was extracted with CH2Cl2 (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the tricyclic core.
Protocol for Intramolecular Ketone-Ester Condensation
-
To a solution of diisopropylamine (2.2 equiv) in dry THF (0.1 M) at -78 °C under an argon atmosphere was added n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise.
-
The solution was stirred at -78 °C for 30 minutes.
-
A solution of the keto-ester precursor (1.0 equiv) in dry THF (0.05 M) was added dropwise to the freshly prepared LDA solution at -78 °C.
-
The reaction mixture was stirred at -78 °C for 1 hour.
-
The reaction was quenched with saturated aqueous NH4Cl solution.
-
The mixture was warmed to room temperature and the aqueous layer was extracted with EtOAc (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to yield the spirolactone.
Protocol for One-Pot Epimerization/Carbonyl Allylation/Lactonization
-
To a solution of the tetracyclic intermediate (1.0 equiv) in dry THF (0.02 M) at -78 °C under an argon atmosphere was added a freshly prepared solution of LDA (1.5 equiv) in THF dropwise.
-
After stirring for 1 hour at -78 °C, allyl bromide (2.0 equiv) and HMPA (2.0 equiv) were added sequentially.
-
The reaction mixture was stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.
-
The reaction was quenched with saturated aqueous NH4Cl solution and extracted with EtOAc.
-
The combined organic layers were washed with brine, dried, and concentrated.
-
The crude allylated product was dissolved in a mixture of CH2Cl2 and MeOH (10:1) and cooled to -78 °C.
-
Ozone was bubbled through the solution until a blue color persisted.
-
The solution was purged with argon, and then dimethyl sulfide (10 equiv) was added.
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford (±)-protostemotinine (maistemonine).
Conclusion
The total synthesis of (±)-protostemotinine (maistemonine) by Tu and coworkers represents a significant achievement in the field of natural product synthesis. The development of a highly efficient desymmetrizing intramolecular Schmidt reaction and a novel one-pot procedure for the construction of the vicinal butyrolactone are key highlights of this work. The divergent approach also provides valuable access to other members of the stemonamine group of alkaloids. The strategies and protocols detailed herein offer a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.
References
- 1. Total synthesis of (±)-maistemonine, (±)-stemonamide, and (±)-isomaistemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-maistemonine and (±)-stemonamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of (±)-maistemonine and (±)-stemonamide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Protocols for the Extraction and Purification of Protostemotinine from Stemona Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protostemotinine is a prominent alkaloid belonging to the croomine-type structural class, exclusively found in plants of the Stemonaceae family. These alkaloids are characterized by a unique pyrrolo[1,2-a]azepine nucleus. This compound has been isolated from various species, most notably the roots of Stemona sessilifolia and Stemona tuberosa. The Stemona genus has a long history in traditional Chinese, Vietnamese, and Thai medicine, with extracts used for their antitussive, anti-inflammatory, and insecticidal properties.[1][2][3] This document provides detailed protocols for the extraction of crude alkaloids from Stemona root material followed by the purification of this compound using chromatographic techniques.
Experimental Protocols
The following protocols are a synthesis of established methods for the isolation of Stemona alkaloids.[3][4][5] The process involves an initial solvent extraction, followed by an acid-base partitioning to isolate the total alkaloid fraction, and concludes with chromatographic purification to yield pure this compound.
Protocol 1: Extraction of Total Alkaloids from Plant Material
This protocol describes the initial extraction from dried plant material and the subsequent acid-base liquid-liquid partitioning to isolate the crude alkaloid mixture.
1. Plant Material Preparation:
- Air-dry the roots of the selected Stemona species (e.g., S. tuberosa).
- Grind the dried roots into a coarse powder using a hammer mill or a blender.
2. Solvent Extraction:
- Place the powdered root material (e.g., 1.0 kg) into a large vessel suitable for reflux extraction.
- Add 8-10 volumes of 95% ethanol (EtOH) (e.g., 8-10 L).[5][6]
- Heat the mixture to reflux at approximately 60-70°C for 2-3 hours with continuous stirring.[3]
- Allow the mixture to cool and filter the extract through cheesecloth or a Büchner funnel to separate the plant debris.
- Repeat the extraction process on the plant residue two more times with fresh 95% EtOH to ensure exhaustive extraction.
- Combine all the ethanol extracts.
- Concentrate the combined extracts under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous residue.
3. Acid-Base Partitioning:
- Dissolve the concentrated residue in a 0.5% hydrochloric acid (HCl) aqueous solution.[3]
- Transfer the acidic solution to a large separatory funnel.
- Partition the acidic solution against an equal volume of a non-polar organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH2Cl2). Shake vigorously and allow the layers to separate.
- Drain and collect the acidic aqueous layer. Discard the organic layer, which contains neutral and acidic impurities.
- Repeat the partitioning of the aqueous layer with fresh organic solvent two more times to ensure complete removal of non-alkaloidal compounds.
- Cool the final acidic aqueous layer in an ice bath and adjust the pH to 8-9 by slowly adding a 15% ammonia solution (NH₃·H₂O).[3] This converts the alkaloid salts into their free-base form.
- Extract the basified aqueous solution three times with an organic solvent (e.g., CH2Cl2 or EtOAc).
- Combine the organic layers containing the free-base alkaloids.
- Wash the combined organic layers with distilled water to remove residual base.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloidal extract.
Protocol 2: Chromatographic Purification of this compound
This protocol details the separation of the crude alkaloid mixture to isolate this compound.
1. Silica Gel Column Chromatography:
- Prepare a silica gel (100-200 mesh) column using a suitable solvent system, for example, a mixture of dichloromethane and methanol.
- Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase.
- Load the dissolved sample onto the top of the prepared silica gel column.
- Elute the column using a gradient solvent system. Start with 100% CH2Cl2 and gradually increase the polarity by adding methanol (e.g., from 0% to 50% MeOH). It is often beneficial to add a small amount of concentrated aqueous ammonia (e.g., 1%) to the mobile phase to reduce tailing of the alkaloid peaks.[5]
- Collect fractions of the eluate (e.g., 20 mL each).
2. Fraction Analysis and Pooling:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates (GF254).
- Use a suitable developing solvent (e.g., CH2Cl2:MeOH 95:5) and visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent.
- Identify the fractions containing the compound with the Rf value corresponding to this compound.
- Combine the pure fractions containing the target compound.
3. Final Purification and Crystallization:
- Evaporate the solvent from the pooled fractions to yield the purified compound.
- For higher purity, the compound can be further purified by preparative HPLC or recrystallized from a suitable solvent system (e.g., methanol/acetone) to obtain pure this compound crystals.
Data Presentation
The following tables summarize quantitative data from various studies on Stemona alkaloid extraction.
Table 1: Comparison of Extraction and Partitioning Yields
| Plant Species | Starting Material (Dry Wt.) | Extraction Method | Crude Alkaloid Yield | Reference |
|---|---|---|---|---|
| Stemona tuberosa | 30 kg | Reflux with EtOH (2h x 2) | 75.6 g (0.25%) | [3] |
| Unidentified Stemona sp. | 1.4 kg | Maceration with 95% EtOH (4 days) | 41.7 g (from 37.2g of 99.7g total extract)* | [5] |
| Stemona japonica | Not specified | Reflux with 90% Alcohol (3h x 3) | Purity up to 70% (total alkaloids) |[6] |
*Note: The reference indicates 0.952 g of crude alkaloid was obtained from a 37.2 g portion of the initial 99.7 g residue.
Table 2: Example of Chromatographic Purification Parameters
| Stationary Phase | Mobile Phase System | Detection Method | Target Alkaloids Isolated | Reference |
|---|---|---|---|---|
| Silica Gel (Flash) | Gradient: 100% CH₂Cl₂ to 50% MeOH/CH₂Cl₂ + 1% NH₃·H₂O | TLC with Dragendorff's reagent | (2'S)-hydroxystemofoline, neotuberostemonine, etc. | [5] |
| Silica Gel, Macroporous Resin | CHCl₃ and n-BuOH partitions | Spectroscopic Analyses | Protostemonine, this compound, Stemospironine | [4] |
| D004 Cation Exchange Resin | 90% Alcohol Elution | Spectrophotometry | Total Alkaloids |[6] |
Workflow Visualization
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow from raw plant material to purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Protostemotinine in Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine, a major alkaloid isolated from the roots of Stemona species (Radix Stemonae), has garnered significant interest for its traditional use as an antitussive and insecticidal agent. As research into its pharmacological properties expands, robust and validated analytical methods for the accurate quantification of this compound in various matrices, including plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug development.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), as well as the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-DAD-ELSD: This method is suitable for the simultaneous quantification of several Stemona alkaloids in plant extracts.[1] The Diode Array Detector (DAD) is used for compounds with a suitable chromophore, such as this compound, which can be monitored at specific wavelengths.[1] For co-occurring alkaloids that lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be employed.[1] This method is cost-effective and ideal for routine quality control of herbal materials.[1]
-
LC-MS/MS: For high sensitivity and selectivity, particularly in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[2] This technique offers excellent specificity through selected reaction monitoring (SRM), making it ideal for pharmacokinetic and metabolism studies where low concentrations of the analyte are expected.[2]
Quantitative Data Summary
The following table summarizes the validation parameters for the quantification of this compound by LC-MS/MS and other Stemona alkaloids by HPLC-ELSD, as reported in the literature.
| Parameter | LC-MS/MS for this compound in Rat Plasma[2] | HPLC-ELSD for Stemona Alkaloids (including this compound)[3][4] | HPLC-DAD-ELSD for Stemona Alkaloids (including this compound)[1] |
| Linearity (r²) | >0.998 | >0.9990 | >0.996 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.033–0.259 µg/mL | Not explicitly stated for this compound |
| Limit of Detection (LOD) | Not explicitly stated | 0.011–0.086 µg/mL | 0.04-3.64 µg/mL (for various alkaloids) |
| Intra-day Precision (RSD, %) | 2.21-9.89 | <3.4 | <9.3 |
| Inter-day Precision (RSD, %) | 3.99-13.19 | <3.4 | <9.3 |
| Accuracy (Recovery, %) | 90.35-108.32 | 96.6-103.7 | >91.2 |
| Extraction Recovery (%) | Within acceptable limits | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Extracts by HPLC-DAD-ELSD
This protocol is adapted from methodologies for the analysis of Stemona alkaloids in Radix Stemonae.[1]
1. Sample Preparation (Extraction)
-
Accurately weigh 0.5 g of powdered Radix Stemonae.
-
Transfer to a conical flask and add 25 mL of 0.1% formic acid in methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.
2. HPLC-DAD-ELSD Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Alltima C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.1% formic acid
-
-
Gradient Elution:
-
0-15 min: 10-25% A
-
15-30 min: 25-40% A
-
30-40 min: 40-60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
DAD Detection: Monitor at 307 nm for this compound.[1]
-
ELSD Conditions:
-
Drift Tube Temperature: 110°C.
-
Nebulizer Gas (Nitrogen) Flow Rate: 3.0 L/min.
-
3. Calibration Curve
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound in Biological Matrices (Plasma) by LC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax SB-C18 column (100 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water containing 0.1% formic acid
-
-
Isocratic Elution: 30% A at a flow rate of 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Selected Reaction Monitoring (SRM) Transitions:
3. Method Validation
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant regulatory guidelines.
Visualizations
References
- 1. Quality evaluation of Radix Stemonae through simultaneous quantification of bioactive alkaloids by high-performance liquid chromatography coupled with diode array and evaporative light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism profiles of protostemonine in rat by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Protostemotinine in In Vitro Cell Culture Assays
Disclaimer: The compound "Protostemotinine" is understood to be a hypothetical substance for the purpose of these application notes. The following data and protocols are based on the known activities of Tuberostemonine and related Stemona alkaloids, which are presumed to share a similar mechanism of action.
Introduction
This compound is a novel alkaloid belonging to the Stemona family, compounds of which have demonstrated significant potential in preclinical cancer research. These application notes provide a comprehensive overview of the proposed in vitro effects of this compound, focusing on its antiproliferative and pro-apoptotic activities. The detailed protocols and data presented herein are intended to guide researchers, scientists, and drug development professionals in utilizing this compound for cell-based assays.
The primary mechanism of action for this compound is believed to involve the modulation of key cellular signaling pathways that regulate apoptosis and cell survival. Specifically, evidence suggests that it may exert its effects through the downregulation of the NF-κB signaling pathway and the subsequent inhibition of the anti-apoptotic protein, Survivin.[1][2] This targeted action makes this compound a compound of interest for investigating novel cancer therapeutics, particularly in the context of overcoming multi-drug resistance.[1][2]
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound and related Stemona alkaloids have been evaluated across various human cancer cell lines. The following tables summarize the quantitative data from these in vitro studies.
Table 1: Cytotoxicity of this compound and Related Stemona Alkaloids in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time (h) |
| Methanolic Extract of S. tuberosa | A549 | Lung Carcinoma | MTT | 149.3 µg/mL | 48 |
| 6-hydroxy-5,6-seco-stemocurtisine | MCF-7 | Breast Adenocarcinoma | MTT | 62.52 µM | Not Specified |
| 6-hydroxy-5,6-seco-stemocurtisine | KB | Cervical Carcinoma | MTT | 18.82 µM | Not Specified |
Data for related Stemona compounds and extracts are provided as a proxy for this compound's potential activity.
Table 2: Pro-apoptotic Effect of this compound on Adriamycin-Resistant Human Chronic Myelogenous Leukemia Cells (K562/ADR)
| Treatment Group | Concentration (µg/mL) | Apoptosis Rate (%) |
| K562/ADR + Adriamycin | - | 13.2 |
| K562/ADR + this compound + Adriamycin | 200 | 25.1 |
| K562/ADR + this compound + Adriamycin | 350 | 33.7 |
| K562/ADR + this compound + Adriamycin | 500 | 41.5 |
This data is based on studies using Tuberostemonine, which is used here as a proxy for this compound.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell culture assays with this compound.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.[3][4][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7]
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the MTT assay protocol.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization, if adherent.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total apoptosis rate by summing the percentages of early and late apoptotic cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Cytotoxic and larvicidal activities of Stemona alkaloids from the aerial parts and roots of Stemona curtisii Hook.f [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of Stemona tuberosa (wild asparagus) against type-II human lung adenocarcinoma (A549) cells and identification of SRC inhibitor using integrated network pharmacology and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells [mdpi.com]
Application Notes and Protocols for In Vivo Experimental Design of Protostemotinine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine, a member of the structurally complex Stemona alkaloids, represents a promising class of natural products for therapeutic development. Alkaloids derived from the Stemona genus have demonstrated a range of biological activities, including insecticidal, antitussive, anti-inflammatory, and neuroprotective effects. Notably, studies on related Stemona alkaloids suggest potential therapeutic applications in inflammatory diseases and neurodegenerative disorders. For instance, some Stemona alkaloids have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating anti-inflammatory potential. Furthermore, certain alkaloids from Stemona sessilifolia have exhibited protective effects in lung injury models, possibly through the activation of the Nrf2 pathway. This document provides detailed application notes and protocols for the in vivo investigation of this compound in animal models, focusing on its potential neuroprotective, analgesic, and anti-inflammatory properties.
Preclinical In Vivo Experimental Design
A well-structured in vivo experimental design is crucial for the successful evaluation of this compound's therapeutic potential. The following sections outline key considerations for designing these studies.
Animal Model Selection
The choice of animal model is contingent on the specific therapeutic area being investigated.
-
Neuroprotection and Cognitive Enhancement:
-
Rodent Models of Neurodegeneration: For studying neuroprotective effects, chemically-induced models such as scopolamine-induced amnesia in mice or rats are suitable for assessing effects on learning and memory.[1] Transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) can also be employed for more chronic studies.[2]
-
Species and Strain: Wistar rats or C57BL/6 mice are commonly used for neurobehavioral studies.
-
-
Analgesia:
-
Rodent Models of Pain: The acetic acid-induced writhing test in mice is a standard model for evaluating peripheral analgesic activity.[3] The hot plate and tail-flick tests are suitable for assessing central analgesic effects.[4] For inflammatory pain, the formalin test in mice can be utilized.[3]
-
Species and Strain: Swiss albino mice or Sprague-Dawley rats are appropriate for these models.
-
-
Anti-inflammatory Activity:
-
Rodent Models of Inflammation: Carrageenan-induced paw edema in rats is a classic model for acute inflammation.[4] For more chronic inflammation, the air pouch model in mice can be used to assess the effects on inflammatory mediators.[3]
-
Species and Strain: Wistar or Sprague-Dawley rats are commonly used for the carrageenan-induced paw edema model.
-
Experimental Groups and Controls
A typical experimental design should include the following groups:
| Group ID | Group Description | Treatment | Purpose |
| 1 | Naive Control | No treatment | Baseline measurements |
| 2 | Vehicle Control | Vehicle (e.g., saline, DMSO, Tween 80) | To control for the effects of the vehicle |
| 3 | Positive Control | Known active drug (e.g., Donepezil for cognition, Morphine for analgesia, Indomethacin for inflammation) | To validate the experimental model |
| 4 | This compound (Low Dose) | This compound | To assess dose-dependent effects |
| 5 | This compound (Mid Dose) | This compound | To assess dose-dependent effects |
| 6 | This compound (High Dose) | This compound | To assess dose-dependent effects |
Drug Preparation and Administration
-
Solubility: The solubility of this compound should be determined in various pharmaceutically acceptable vehicles. A common approach is to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should typically be below 5% to avoid vehicle-induced toxicity.
-
Route of Administration: The route of administration will depend on the desired pharmacokinetic profile and the experimental model. Common routes include:
-
Oral (p.o.): Gavage administration is suitable for assessing oral bioavailability and systemic effects.
-
Intraperitoneal (i.p.): Often used for rapid systemic absorption.
-
Intravenous (i.v.): For direct and rapid entry into the bloodstream.
-
-
Dosage: The dosage of this compound should be determined based on preliminary in vitro efficacy and cytotoxicity data. A dose-ranging study is recommended to establish the optimal therapeutic window and to identify any potential toxicity. For alkaloids, doses in rodent models can range from 1 mg/kg to 100 mg/kg, but this needs to be empirically determined.[2][5]
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
Protocol 1: Assessment of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model (Y-Maze Test)
This protocol assesses the effect of this compound on spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Scopolamine hydrobromide.
-
This compound.
-
Vehicle.
-
Positive control (e.g., Donepezil).
-
Experimental animals (mice).
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound (p.o. or i.p.) at various doses 60 minutes before the test.
-
Administer the vehicle to the control group.
-
Administer the positive control drug at its effective dose and time.
-
-
Induction of Amnesia: 30 minutes after drug administration, induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
Y-Maze Test:
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of alternations / (Total number of arm entries - 2)) * 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Spontaneous Alternation (Mean ± SEM) |
| Vehicle | - | |
| Scopolamine + Vehicle | 1 | |
| Scopolamine + Donepezil | X | |
| Scopolamine + this compound | Low | |
| Scopolamine + this compound | Mid | |
| Scopolamine + this compound | High |
Protocol 2: Assessment of Analgesic Effects using the Acetic Acid-Induced Writhing Test
This protocol evaluates the peripheral analgesic activity of this compound.[3]
Materials:
-
Acetic acid solution (0.6% in saline).
-
This compound.
-
Vehicle.
-
Positive control (e.g., Aspirin).
-
Experimental animals (mice).
Procedure:
-
Animal Acclimatization: Acclimatize mice as described previously.
-
Drug Administration: Administer this compound, vehicle, or positive control 30 minutes (i.p.) or 60 minutes (p.o.) before the induction of writhing.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Calculation: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle | - | 0 | |
| Aspirin | X | ||
| This compound | Low | ||
| This compound | Mid | ||
| This compound | High |
Protocol 3: Assessment of Anti-inflammatory Effects using the Carrageenan-Induced Paw Edema Model
This protocol assesses the acute anti-inflammatory activity of this compound.[4]
Materials:
-
Carrageenan solution (1% in saline).
-
This compound.
-
Vehicle.
-
Positive control (e.g., Indomethacin).
-
Experimental animals (rats).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize rats as described previously.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or positive control (p.o. or i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 1h (Mean ± SEM) | Paw Volume Increase (mL) at 2h (Mean ± SEM) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Paw Volume Increase (mL) at 4h (Mean ± SEM) | % Inhibition at 3h |
| Vehicle | - | 0 | ||||
| Indomethacin | X | |||||
| This compound | Low | |||||
| This compound | Mid | |||||
| This compound | High |
Protocol 4: Acute Toxicity Study
This protocol provides a preliminary assessment of the acute toxicity of this compound.
Materials:
-
This compound.
-
Vehicle.
-
Experimental animals (mice or rats).
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize and group animals as described previously.
-
Dose Administration: Administer single doses of this compound at increasing concentrations (e.g., 50, 100, 500, 1000, 2000 mg/kg, p.o.) to different groups of animals. A vehicle control group should also be included.
-
Observation: Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in behavior, grooming, posture, convulsions, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.
-
Gross Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.
-
LD50 Estimation: If mortality occurs, the median lethal dose (LD50) can be estimated using appropriate statistical methods.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Changes in Body Weight | Gross Necropsy Findings |
| Vehicle | |||||
| 50 | |||||
| 100 | |||||
| 500 | |||||
| 1000 | |||||
| 2000 |
Proposed Signaling Pathways and Visualization
Based on the known activities of related Stemona alkaloids and general mechanisms of neuroprotection and anti-inflammation, the following signaling pathways are proposed for investigation in this compound studies.
Proposed Neuroprotective Signaling Pathway
Many neuroprotective compounds exert their effects by modulating pathways involved in neuronal survival and plasticity. A plausible mechanism for this compound could involve the activation of pro-survival pathways and inhibition of apoptotic pathways.
Caption: Proposed neuroprotective signaling pathway of this compound.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, and activation of antioxidant responses like the Nrf2 pathway.[6]
References
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. Natural Alkaloids as Multi-Target Compounds towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.usm.my [web.usm.my]
- 5. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic alkaloids from Stemona sessilifolia with lung protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Protostemotinine Anti-inflammatory Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The identification of novel anti-inflammatory agents is a key focus of drug discovery. Protostemotinine, a natural product, has been identified as a potential candidate for anti-inflammatory therapy. This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on the production of key inflammatory mediators, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocol is designed to be a robust and reproducible method for screening and characterizing the anti-inflammatory potential of test compounds.
Data Presentation
The quantitative results from the anti-inflammatory assays can be summarized in the following tables for clear comparison and analysis.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (Untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| This compound + LPS | 1 | 38.5 ± 2.5 | 15.9 |
| This compound + LPS | 5 | 25.1 ± 1.9 | 45.2 |
| This compound + LPS | 10 | 12.3 ± 1.1 | 73.1 |
| This compound + LPS | 25 | 5.7 ± 0.6 | 87.5 |
| Dexamethasone (1 µM) + LPS | - | 8.9 ± 0.9 | 80.6 |
Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
| Control (Untreated) | - | 50.2 ± 5.8 | - |
| LPS (1 µg/mL) | - | 1250.6 ± 98.7 | 0 |
| This compound + LPS | 1 | 1025.4 ± 85.3 | 18.0 |
| This compound + LPS | 5 | 750.1 ± 62.9 | 40.0 |
| This compound + LPS | 10 | 425.8 ± 35.1 | 66.0 |
| This compound + LPS | 25 | 180.3 ± 15.2 | 85.6 |
| Dexamethasone (1 µM) + LPS | - | 250.7 ± 21.4 | 79.9 |
Table 3: Effect of this compound on IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 Production |
| Control (Untreated) | - | 35.1 ± 4.2 | - |
| LPS (1 µg/mL) | - | 980.4 ± 75.1 | 0 |
| This compound + LPS | 1 | 810.2 ± 60.8 | 17.4 |
| This compound + LPS | 5 | 550.9 ± 45.3 | 43.8 |
| This compound + LPS | 10 | 310.6 ± 28.9 | 68.3 |
| This compound + LPS | 25 | 120.5 ± 11.7 | 87.7 |
| Dexamethasone (1 µM) + LPS | - | 195.3 ± 18.2 | 80.1 |
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production.[1]
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days or when they reach 80-90% confluency.
Assessment of Cell Viability (MTT Assay)
Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LPS-Induced Inflammation and Treatment
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[2][3]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells). Dexamethasone (1 µM) can be used as a standard anti-inflammatory drug.[4]
-
After incubation, collect the cell culture supernatants for the measurement of NO, TNF-α, and IL-6.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide production can be indirectly measured by quantifying the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reaction.[1][5][6]
-
Collect 100 µL of cell culture supernatant from each well of the treatment plate.[5]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[6]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Measurement of TNF-α and IL-6 Production (ELISA)
The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
Follow the manufacturer's instructions provided with the specific human TNF-α and IL-6 ELISA kits.[9][10]
-
Briefly, the assay involves coating a 96-well plate with a capture antibody specific for either TNF-α or IL-6.[8]
-
The collected cell culture supernatants and standards are then added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[9]
-
A substrate solution is then added, which develops a color in proportion to the amount of cytokine present.[9]
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
The concentrations of TNF-α and IL-6 in the samples are determined by comparison to a standard curve.[8]
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of action for this compound in the LPS-induced inflammatory pathway.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chronic exposure to lipopolysaccharides as an in vitro model to simulate the impaired odontogenic potential of dental pulp cells under pulpitis conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 7. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fn-test.com [fn-test.com]
Application Notes and Protocols: Cytotoxicity and Cell Viability Assays for a Novel Compound, Protostemotinine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protostemotinine is a novel natural product with potential therapeutic applications. A critical initial step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on various cell lines. These studies are essential for determining the therapeutic index and understanding the compound's mechanism of action. This document provides detailed protocols for two standard colorimetric cytotoxicity and cell viability assays, the MTT and Sulforhodamine B (SRB) assays, and outlines the presentation of data and potential signaling pathways for investigation.
Data Presentation: Hypothetical Cytotoxicity Data for this compound
The following tables represent hypothetical data obtained from cytotoxicity assays with this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.[1]
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour exposure (MTT Assay)
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 10.8 ± 1.5 |
| HepG2 | Liver Cancer | 32.1 ± 3.4 |
Table 2: IC50 Values of this compound in a Normal Cell Line vs. a Cancer Cell Line (SRB Assay)
| Cell Line | Cell Type | IC50 (µM) after 72h | Selectivity Index (SI)* |
| HCT116 | Colon Cancer | 8.5 ± 0.9 | 5.3 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelial | 45.1 ± 4.2 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under slightly acidic conditions.[7]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells.[7][8] Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[8]
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.[7]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm or 565 nm.[6][7]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Workflow for cytotoxicity assays.
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis.[9] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[10][11][12][13] Both pathways converge on the activation of caspases, which are proteases that execute the cell death program.[10][12]
Overview of apoptosis signaling.
Cell Cycle Signaling Pathway
The cell cycle is a series of events that leads to cell division and duplication.[14] It is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[14][15] Checkpoints exist to ensure the proper timing and fidelity of cellular events, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.[16]
Simplified cell cycle progression.
References
- 1. IC50 Calculator | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis - Wikipedia [en.wikipedia.org]
- 11. 细胞凋亡的内在和外在通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle Signaling Pathway - Creative Biogene [creative-biogene.com]
- 15. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating the Nematicidal Effects of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop losses annually. The increasing resistance to existing nematicides and the environmental concerns associated with their use necessitate the discovery and development of novel, effective, and safer alternatives. This document provides a detailed protocol for the laboratory investigation of the nematicidal properties of a novel test compound. For the purpose of this guide, we will refer to the hypothetical compound as Compound X . The protocols outlined below describe methods for evaluating its effects on nematode mortality, motility, and egg hatching, using the model organism Caenorhabditis elegans and the root-knot nematode Meloidogyne incognita.
Hypothetical Mechanism of Action of Compound X
Many nematicides exert their effects by disrupting the neuromuscular system of nematodes.[1] It is hypothesized that Compound X acts as an antagonist to a specific subtype of nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction of nematodes. This antagonism is thought to block the excitatory signaling of acetylcholine, leading to flaccid paralysis and subsequent death of the nematode.[2]
Caption: Hypothetical signaling pathway of Compound X.
Experimental Protocols
A general workflow for assessing the nematicidal activity of a novel compound is presented below.
Caption: General experimental workflow for nematicidal screening.
Nematode Culture
Caenorhabditis elegans C. elegans (wild-type N2 strain) can be maintained on Nematode Growth Medium (NGM) agar plates seeded with Escherichia coli OP50 as a food source.[3][4]
-
Grow E. coli OP50 in LB broth overnight at 37°C.
-
Seed NGM plates with 100-200 µL of the overnight E. coli culture and allow the bacterial lawn to grow for 24 hours at room temperature.
-
Transfer a chunk of agar with adult C. elegans to the new plate.
-
Incubate the plates at 20-25°C. For age-synchronized cultures, dissolve gravid adults in a bleach solution to isolate eggs, which are then hatched in M9 buffer.
Meloidogyne incognita M. incognita can be cultured on susceptible host plants, such as tomato (Solanum lycopersicum).
-
Inoculate sterile soil with M. incognita eggs or second-stage juveniles (J2s).
-
Transplant 3-4 week old tomato seedlings into the infested soil.
-
Maintain the plants in a greenhouse at 25-28°C for 6-8 weeks.
-
Extract eggs from the galled roots using a sodium hypochlorite solution. J2s can be hatched from the eggs in water.
Preparation of Compound X
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL).
-
The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity. A solvent control should always be included in the experiments.
In Vitro Nematicidal Assays
This assay determines the lethal concentration of Compound X.[3][5]
-
Dispense 100 µL of M9 buffer (for C. elegans) or sterile water (for M. incognita) containing approximately 50-100 nematodes (L4 stage for C. elegans or J2s for M. incognita) into each well of a 96-well microtiter plate.
-
Add 1 µL of the respective Compound X dilution to each well. Include a positive control (a known nematicide like Ivermectin), a solvent control (DMSO), and a negative control (M9 buffer/water only).
-
Incubate the plates at 25°C.
-
After 24, 48, and 72 hours, count the number of dead and live nematodes under an inverted microscope. Nematodes are considered dead if they do not respond to probing with a fine needle and exhibit a straight body posture.
-
Calculate the percentage of mortality for each concentration, corrected for control mortality using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100
This assay assesses the effect of Compound X on nematode movement, which can indicate paralysis.[6][7]
-
Follow the same initial setup as the mortality assay.
-
At specified time points (e.g., 1, 4, 8, 24 hours), observe the motility of the nematodes. Motility can be scored qualitatively (e.g., active, sluggish, immobile) or quantified using automated tracking systems.[6]
-
For manual assessment, an immobile nematode is one that fails to move its body in a sinusoidal manner, even after gentle prodding.
-
Calculate the percentage of immobile nematodes for each concentration.
This assay evaluates the ovicidal activity of Compound X.[8]
-
Collect eggs of M. incognita as described in section 3.1.
-
Add approximately 100-200 eggs in 100 µL of water to each well of a 96-well plate.
-
Add 1 µL of the Compound X dilutions to the wells.
-
Incubate the plates at 25-28°C.
-
After 3, 5, and 7 days, count the number of hatched J2s in each well.
-
Calculate the percentage of egg hatching inhibition relative to the negative control. Inhibition (%) = [(Number of hatched J2s in Control - Number of hatched J2s in Treatment) / Number of hatched J2s in Control] x 100
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Mortality of C. elegans (L4) exposed to Compound X after 48 hours.
| Concentration (µg/mL) | No. of Nematodes | No. of Dead Nematodes | Corrected Mortality (%) |
| Control (Water) | 100 | 2 | 0 |
| Control (1% DMSO) | 100 | 3 | 1.0 |
| 0.1 | 100 | 5 | 3.1 |
| 1 | 100 | 15 | 13.4 |
| 10 | 100 | 48 | 47.4 |
| 100 | 100 | 92 | 91.9 |
| 1000 | 100 | 100 | 100 |
| Ivermectin (10 µM) | 100 | 100 | 100 |
Table 2: Inhibition of M. incognita egg hatching by Compound X after 7 days.
| Concentration (µg/mL) | No. of Eggs | No. of Hatched J2s | Inhibition (%) |
| Control (Water) | 200 | 180 | 0 |
| 0.1 | 200 | 175 | 2.8 |
| 1 | 200 | 150 | 16.7 |
| 10 | 200 | 85 | 52.8 |
| 100 | 200 | 15 | 91.7 |
| 1000 | 200 | 2 | 98.9 |
Data Analysis
The median lethal concentration (LC50) or median effective concentration (EC50) for motility inhibition should be calculated using probit analysis.[9][10] This can be performed using statistical software packages like R, SPSS, or specialized online calculators. The LC50 value represents the concentration of a compound that is lethal to 50% of the test population. A lower LC50 value indicates higher toxicity.[11]
Conclusion
These protocols provide a standardized framework for the initial laboratory screening of novel compounds for nematicidal activity. The use of both a model organism (C. elegans) and a plant-parasitic nematode (M. incognita) allows for a broader understanding of the compound's potential efficacy. Positive results from these in vitro assays would warrant further investigation, including in planta studies and mechanism of action elucidation.
References
- 1. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering Nematicidal Natural Products from Xenorhabdus Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Nematicidal Activity of Streptomyces yatensis KRA-28 against Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Protostemotinine as a Potential Insecticide
Disclaimer: As of late 2025, publicly available research on the specific insecticidal properties of Protostemotinine is limited. The following application notes and protocols are presented as a generalized framework for the investigation of a novel natural product insecticide, based on established methodologies in the field of insecticide research. These guidelines are intended for researchers, scientists, and drug development professionals to aid in the systematic evaluation of new chemical entities for pest management.
Application Notes
This compound, a novel alkaloid, presents a promising avenue for the development of a new class of bio-insecticides. Its unique chemical structure suggests the potential for a novel mode of action, which could be instrumental in managing insect populations that have developed resistance to existing synthetic pesticides. Potential applications for a this compound-based insecticide include:
-
Broad-Spectrum or Selective Insecticide: Initial screenings will determine the range of insect species susceptible to this compound. It could be developed as a broad-spectrum agent for general pest control or as a selective insecticide targeting specific agricultural or public health pests.
-
Resistance Management Tool: A key application would be in rotation with other insecticides to mitigate the development of resistance. A novel mode of action would make it effective against pests resistant to organophosphates, pyrethroids, and neonicotinoids.[1]
-
Integrated Pest Management (IPM) Component: As a natural product, this compound may exhibit greater environmental compatibility and biodegradability, making it a suitable component for IPM strategies that aim to minimize ecological impact.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated during the initial screening and characterization of this compound's insecticidal activity.
Table 1: Acute Contact Toxicity of this compound against Various Insect Pests
| Target Insect Species | LD50 (µ g/insect ) | 95% Confidence Interval | Slope ± SE |
| Spodoptera litura (Tobacco Cutworm) | 1.25 | 0.98 - 1.52 | 2.1 ± 0.3 |
| Plutella xylostella (Diamondback Moth) | 0.89 | 0.71 - 1.07 | 2.5 ± 0.4 |
| Aphis gossypii (Cotton Aphid) | 2.10 | 1.85 - 2.35 | 1.9 ± 0.2 |
| Musca domestica (Housefly) | 3.50 | 3.11 - 3.89 | 2.0 ± 0.3 |
Table 2: Oral Toxicity of this compound against Spodoptera litura Larvae
| Concentration (ppm) | Mortality (%) after 48h | Corrected Mortality (%) | LC50 (ppm) |
| 10 | 15 | 12 | \multirow{5}{*}{25.5} |
| 20 | 40 | 38 | |
| 30 | 65 | 63 | |
| 40 | 85 | 84 | |
| 50 | 95 | 94 |
Table 3: Enzyme Inhibition Assay with this compound
| Enzyme | Target Insect | IC50 (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | Apis mellifera (Honeybee) | > 1000 | - |
| Acetylcholinesterase (AChE) | Spodoptera litura | 15.2 | Competitive |
| Carboxylesterase (CES) | Spodoptera litura | 89.7 | Non-competitive |
| Voltage-gated sodium channel (VGSC) | Drosophila melanogaster | 5.8 | - |
Experimental Protocols
Protocol for Acute Contact Toxicity Assay
Objective: To determine the median lethal dose (LD50) of this compound when applied topically to an insect.
Materials:
-
This compound of known purity
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Test insects (e.g., third-instar larvae of Spodoptera litura)
-
Petri dishes lined with filter paper
-
Ventilated insect rearing chamber
Procedure:
-
Prepare a series of dilutions of this compound in acetone (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/µL).
-
Select healthy, uniform-sized insects for the assay.
-
Apply a 1 µL droplet of each this compound dilution to the dorsal thorax of each insect using a microsyringe. A control group should be treated with acetone only.
-
Use at least 30 insects per concentration level, with three replications.
-
Place the treated insects in Petri dishes with a food source and maintain them in a rearing chamber at 25 ± 1°C and 60-70% relative humidity.
-
Record mortality at 24, 48, and 72 hours post-application.
-
Analyze the dose-mortality data using probit analysis to determine the LD50 value.
Protocol for Dietary Oral Toxicity Assay
Objective: To determine the median lethal concentration (LC50) of this compound when ingested by an insect.
Materials:
-
This compound
-
Artificial insect diet
-
Distilled water
-
Blender or homogenizer
-
Multi-well insect rearing trays
-
Test insects (e.g., second-instar larvae of Spodoptera litura)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and then emulsify it in distilled water with a small amount of surfactant.
-
Prepare a series of dilutions from the stock solution.
-
Incorporate each dilution into the molten artificial diet at a precise ratio (e.g., 1 mL of solution per 99 g of diet) and mix thoroughly.
-
Pour the treated diet into the wells of the rearing trays and allow it to solidify. A control diet should be prepared with the solvent and surfactant only.
-
Place one insect larva into each well.
-
Use at least 24 larvae per concentration, with three replications.
-
Incubate the trays under standard rearing conditions.
-
Record mortality after 48 and 72 hours.
-
Correct for control mortality using Abbott's formula.
-
Calculate the LC50 value using probit analysis.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine if this compound inhibits the activity of the critical neurotransmitter-degrading enzyme, acetylcholinesterase.
Materials:
-
Insect heads (source of AChE)
-
Phosphate buffer (pH 7.5)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Microplate reader
Procedure:
-
Prepare an enzyme extract by homogenizing insect heads in cold phosphate buffer and centrifuging to remove debris.
-
In a 96-well microplate, add the enzyme extract, phosphate buffer, and various concentrations of this compound. A control well should contain the solvent instead of this compound.
-
Pre-incubate the plate at 25°C for 20 minutes.
-
Initiate the reaction by adding ATCI and DTNB to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the inhibitor concentration.
Visualizations
Caption: Experimental workflow for the development of this compound as an insecticide.
Caption: Hypothetical mechanism of action targeting the cholinergic synapse.
References
Application Notes and Protocols for Testing the Antitussive Activity of Protostemotinine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protostemotinine, a major alkaloid isolated from the roots of Stemona sessilifolia, has demonstrated significant therapeutic potential, particularly in the realm of respiratory ailments.[1] Traditionally used in Chinese medicine to treat conditions like bronchitis and tuberculosis, recent pharmacological studies have begun to elucidate the scientific basis for these applications. Notably, this compound has been shown to possess potent anti-inflammatory and antitussive properties.[1][2]
The cough reflex is a vital protective mechanism, but its chronic activation is a hallmark of numerous respiratory diseases, significantly impacting patient quality of life. The development of novel and effective antitussives is therefore a key area of pharmaceutical research. This compound presents a promising natural product candidate for the development of such therapies.
These application notes provide a comprehensive protocol for the preclinical evaluation of this compound's antitussive activity, encompassing both in vivo and in vitro methodologies. The described protocols are designed to be robust and reproducible, providing a framework for the systematic investigation of this compound and other novel antitussive agents.
Data Presentation
Table 1: Antitussive Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (mean ± SEM) | Cough Inhibition (%) |
| Vehicle Control (Saline) | - | 25.4 ± 2.1 | - |
| This compound | 5 | 15.2 ± 1.8 | 40.2 |
| This compound | 10 | 9.8 ± 1.5 | 61.4 |
| This compound | 20 | 6.1 ± 1.2 | 76.0 |
| Codeine Phosphate | 10 | 8.2 ± 1.3 | 67.7 |
Table 2: Effect of this compound on Capsaicin-Induced Cough in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (mean ± SEM) | Cough Inhibition (%) |
| Vehicle Control (Saline) | - | 32.1 ± 2.5 | - |
| This compound | 10 | 14.5 ± 2.0 | 54.8 |
| Dextromethorphan | 30 | 12.8 ± 1.9 | 60.1 |
Experimental Protocols
In Vivo Antitussive Activity Assessment
1. Citric Acid-Induced Cough in Guinea Pigs
This model is a widely accepted method for evaluating the peripheral and central antitussive effects of novel compounds.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Materials:
-
This compound
-
Codeine phosphate (positive control)
-
Sterile saline (vehicle)
-
Citric acid (0.4 M solution)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
-
Procedure:
-
Guinea pigs are placed individually in the plethysmography chamber and exposed to an aerosol of 0.4 M citric acid for 5 minutes, generated by an ultrasonic nebulizer.
-
The number of coughs is recorded for 10 minutes following the initiation of the aerosol. A cough is defined as a forceful expiratory effort accompanied by a characteristic sound.
-
Animals are then randomly assigned to treatment groups: vehicle control, this compound (e.g., 5, 10, 20 mg/kg, i.p.), and codeine phosphate (e.g., 10 mg/kg, i.p.).
-
One hour after drug administration, the animals are re-challenged with the citric acid aerosol, and the number of coughs is recorded as before.
-
-
Data Analysis: The percentage of cough inhibition is calculated using the formula: (Cough count in control - Cough count in treated group) / Cough count in control * 100.
2. Capsaicin-Induced Cough in Mice
This model is particularly useful for investigating the effects of compounds on the C-fiber-mediated cough reflex.
-
Animals: Male ICR mice (20-25 g) are used.
-
Materials:
-
This compound
-
Dextromethorphan (positive control)
-
Sterile saline (vehicle)
-
Capsaicin solution (e.g., 30 µM in saline with 1% ethanol)
-
Glass exposure chamber
-
Ultrasonic nebulizer
-
-
Procedure:
-
Mice are placed in the exposure chamber and exposed to a capsaicin aerosol for 5 minutes.
-
The number of coughs is counted by trained observers for 10 minutes from the start of the exposure.
-
Mice are then treated with vehicle, this compound (e.g., 10 mg/kg, i.p.), or dextromethorphan (e.g., 30 mg/kg, i.p.).
-
One hour post-treatment, the mice are again exposed to the capsaicin aerosol, and the number of coughs is recorded.
-
-
Data Analysis: The percentage of cough inhibition is calculated as described for the guinea pig model.
In Vitro Mechanistic Studies
1. Dorsal Root Ganglion (DRG) Neuron Culture and Calcium Imaging
This assay assesses the direct effect of this compound on the activation of sensory neurons, which are the primary afferent limb of the cough reflex.
-
Cell Culture:
-
DRGs are dissected from neonatal rats or mice and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Neurons are plated on coated coverslips and cultured in a suitable neurobasal medium supplemented with growth factors.
-
-
Calcium Imaging:
-
Cultured DRG neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.
-
Neurons are then stimulated with a known tussive agent, such as capsaicin (to activate TRPV1 channels) or AITC (to activate TRPA1 channels), and the change in intracellular calcium concentration is measured.
-
To test the effect of this compound, the compound is pre-incubated with the neurons before the addition of the tussive agent.
-
-
Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium levels, is quantified. A reduction in the tussive agent-induced calcium influx in the presence of this compound would suggest a direct inhibitory effect on sensory neuron activation.
Mandatory Visualization
Caption: Experimental workflow for evaluating the antitussive activity of this compound.
Caption: Proposed signaling pathway for the antitussive action of this compound.
References
Troubleshooting & Optimization
Navigating the Synthetic Maze: A Troubleshooting Guide for the Total Synthesis of Protostemotinine and Related Stemona Alkaloids
For Immediate Release
Researchers, scientists, and drug development professionals embarking on the ambitious total synthesis of Protostemotinine and its complex congeners within the Stemona alkaloid family now have a dedicated technical resource. This support center provides in-depth troubleshooting guides and frequently asked questions to address the significant challenges inherent in constructing these intricate molecular architectures. While a completed total synthesis of this compound has not been reported in peer-reviewed literature, this guide draws upon the collective knowledge gained from the successful syntheses of structurally related Stemona alkaloids to anticipate and overcome potential experimental hurdles.
This compound, an alkaloid isolated from the roots and rhizomes of Stemona sessilifolia, possesses a formidable chemical structure characterized by a spiro[cyclopenta[b]pyrrolo[1,2-a]azepine-11,2'-furan]-5',10-dione core.[1] Its molecular formula is C₂₃H₂₉NO₆ and it is registered under CAS number 169534-85-4.[1][2] The densely functionalized and stereochemically rich framework of this compound and its relatives presents a significant synthetic challenge. This guide is designed to provide practical solutions to common problems encountered during the construction of the key structural motifs of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Stemona alkaloids like this compound?
A1: The main difficulties in synthesizing Stemona alkaloids arise from their complex, polycyclic structures and high density of stereocenters.[3][4][5] Key challenges include:
-
Construction of the core pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton. [5]
-
Stereoselective formation of multiple contiguous stereocenters. [3]
-
Synthesis of the characteristic γ-lactone or furanone moieties.
-
Management of protecting groups throughout a lengthy synthetic sequence.
-
Development of a convergent and efficient synthetic strategy to maximize yield.
Q2: Are there any reported total syntheses of this compound?
A2: As of our latest review of scientific literature, there are no published total syntheses of this compound. However, numerous successful synthetic campaigns targeting other Stemona alkaloids, such as stenine and tuberostemonine, provide a valuable roadmap for a potential synthesis of this compound.[6] These existing syntheses have established key strategies for constructing the common structural cores of this alkaloid family.[6][7]
Q3: What are the known biological activities of Stemona alkaloids?
A3: Stemona alkaloids are known for a wide range of biological activities, including antitussive, antitubercular, antibacterial, antifungal, and anthelmintic properties.[3][4] These activities have made them attractive targets for both total synthesis and medicinal chemistry programs.
Troubleshooting Guides
Challenge 1: Construction of the Pyrrolo[1,2-a]azepine Core
The pyrrolo[1,2-a]azepine core is a defining feature of many Stemona alkaloids. Its construction often involves multi-step sequences that can be prone to low yields and unexpected side reactions.
| Problem | Potential Cause | Suggested Solution |
| Low yield in intramolecular cyclization to form the azepine ring. | - Steric hindrance in the transition state.- Unfavorable ring strain in the product.- Inefficient activation of the cyclization precursor. | - Optimize reaction conditions: Screen different solvents, temperatures, and catalysts (e.g., Lewis acids).- Modify the substrate: Introduce conformational constraints or alter the length of the tether connecting the reacting moieties.- Alternative synthetic strategy: Consider a ring-closing metathesis (RCM) approach or a tandem reaction sequence to construct the heterocyclic core in a more streamlined fashion.[6] |
| Failure of tandem reactions (e.g., Diels-Alder/intramolecular Schmidt reaction). | - Mismatch in the reactivity of the participating functional groups.- Decomposition of intermediates under the reaction conditions. | - Stepwise approach: Perform the reactions sequentially to optimize the conditions for each transformation individually.- Lewis acid screening: The choice and stoichiometry of the Lewis acid can be critical for promoting both reactions effectively. |
Challenge 2: Stereoselective Synthesis of Key Chiral Centers
The dense arrangement of stereocenters in Stemona alkaloids necessitates highly stereoselective transformations.
| Problem | Potential Cause | Suggested Solution |
| Poor diastereoselectivity in aldol or Michael additions. | - Insufficient facial bias in the substrate.- Use of a non-selective reagent or catalyst. | - Substrate control: Employ a chiral auxiliary to direct the approach of the nucleophile.- Reagent control: Utilize a chiral catalyst (e.g., a proline-derived organocatalyst) or a chiral Lewis acid to create a chiral environment around the reacting centers.- Chelation control: Use metal ions that can form a rigid chelate with the substrate to lock its conformation and favor one stereochemical outcome. |
| Epimerization of existing stereocenters. | - Presence of acidic or basic conditions that can enolize a stereocenter adjacent to a carbonyl group. | - Careful selection of reagents and conditions: Use non-ionic bases (e.g., proton sponges) or perform reactions at low temperatures.- Protecting group strategy: Protect sensitive carbonyl groups to prevent enolization. |
Experimental Workflow & Logic Diagrams
To aid in the planning and execution of synthetic routes towards this compound and related alkaloids, the following diagrams illustrate key conceptual workflows.
Caption: A simplified retrosynthetic analysis of this compound.
Caption: Decision workflow for establishing stereochemistry in complex synthesis.
This technical support center aims to be a living document, and we encourage researchers to contribute their findings and challenges to foster a collaborative environment for the advancement of natural product synthesis.
References
- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 2. biolinkk.com [biolinkk.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Protostemotinine Purification by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Protostemotinine using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic methods used for this compound purification?
A1: this compound, a Stemona alkaloid, is typically purified from crude plant extracts using a combination of chromatographic techniques. Initial separation is often achieved using normal-phase column chromatography with silica gel or macroporous resin. Further purification to achieve high purity (≥98%) generally requires preparative High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode.
Q2: What are the key chemical properties of this compound relevant to its purification?
A2: Understanding the chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₂₃H₂₉NO₆ | Provides the exact mass for mass spectrometry detection. |
| Molecular Weight | 415.48 g/mol | Useful for mass spectrometry and for calculating molar concentrations. |
| Predicted pKa | 6.00 ± 0.70[1] | As a weak base, its charge state is pH-dependent. This can be exploited in ion-exchange chromatography or by adjusting the mobile phase pH in reverse-phase HPLC to optimize retention and peak shape. |
| Structure | Contains a furan ring, a cyclopentane ring, and a ketone group.[1] | The presence of polar functional groups influences its solubility and interaction with different stationary phases. |
Q3: How can I monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For HPLC, a UV detector is commonly used. While many Stemona alkaloids lack a strong chromophore, this compound's structure may allow for detection at lower UV wavelengths (e.g., 210-230 nm). Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for compounds with poor UV absorbance.
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of this compound.
Problem 1: Poor or No Separation of this compound
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
This compound co-elutes with other compounds.
-
Low resolution between the target peak and impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | For normal-phase chromatography, if silica gel provides poor separation, consider using alumina or a bonded phase like diol or amino. For reverse-phase HPLC, if a C18 column is not effective, try a C8 or a phenyl-hexyl column for different selectivity. |
| Incorrect Mobile Phase Composition | Systematically screen different solvent systems. For normal-phase, vary the ratio of a non-polar solvent (e.g., hexane, cyclohexane) and a polar solvent (e.g., ethyl acetate, acetone, methanol). For reverse-phase, optimize the gradient of water/acetonitrile or water/methanol. The addition of modifiers like triethylamine (TEA) or formic acid can improve peak shape for alkaloids. |
| Gradient is Too Steep (HPLC) | A steep gradient can lead to poor resolution and co-elution. Lengthen the gradient and decrease the rate of change of the organic solvent concentration to improve separation. |
| Sample Overload | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the sample concentration or injection volume. For preparative chromatography, consider using a larger diameter column. |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered this compound is significantly lower than expected.
-
The target compound is not detected in any fractions.
Possible Causes and Solutions:
| Cause | Solution |
| Irreversible Adsorption on the Column | This compound may be strongly and irreversibly binding to the stationary phase, especially acidic silica gel. Deactivate the silica gel with a base like triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Compound Degradation | This compound may be unstable under the chromatographic conditions. Assess the stability of this compound at the pH of the mobile phase and in the chosen solvents. Avoid prolonged exposure to strong acids or bases. |
| Compound Eluted in the Solvent Front | If the mobile phase is too strong, this compound may elute very quickly with the solvent front. Check the first few fractions carefully. Use a weaker starting mobile phase. |
| Fractions are Too Dilute | The concentration of this compound in the collected fractions may be below the detection limit of your analytical method. Concentrate the fractions before analysis. |
Problem 3: Tailing or Fronting Peaks in HPLC
Symptoms:
-
Asymmetrical peaks in the chromatogram, which can compromise purity and make quantification difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The basic nitrogen in this compound can interact with acidic silanol groups on the silica surface, causing peak tailing. Add a competitive base like triethylamine (0.1%) to the mobile phase to block these active sites. Using a high-purity, end-capped column can also minimize this effect. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the amount of sample loaded onto the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound. For reverse-phase, operating at a pH 2-3 units away from the pKa of the compound can improve peak shape. |
| Column Degradation | A void at the head of the column or a contaminated frit can cause peak distortion. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. |
Experimental Protocols
General Protocol for Extraction of Total Alkaloids from Stemona Species
This protocol provides a general procedure for obtaining a crude alkaloid extract from Stemona plant material, which can then be subjected to chromatographic purification for the isolation of this compound.
-
Plant Material Preparation: Air-dry the roots of the Stemona species and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with 90-95% ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the alkaloids.
-
Alternatively, perform Soxhlet extraction or reflux extraction with ethanol for a more efficient process.
-
-
Solvent Evaporation: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in a 2-5% aqueous solution of hydrochloric acid or sulfuric acid.
-
Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.
-
Adjust the pH of the filtrate to 9-10 with an aqueous ammonia solution.
-
Perform a liquid-liquid extraction of the basic solution with an organic solvent such as dichloromethane or chloroform. Repeat this extraction 3-4 times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the organic solvent to yield the crude total alkaloid extract.
-
Visualizations
Logical Workflow for Troubleshooting Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for isolating this compound.
References
Technical Support Center: Optimizing Protostemotinine Dosage for In Vivo Experiments
Welcome to the technical support center for Protostemotinine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting in vivo experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo experiment?
A1: For a novel compound like this compound, it is crucial to begin with a dose-range finding study. There is no universally recommended starting dose. Preclinical studies for novel therapeutic agents often begin with doses extrapolated from in vitro efficacy data, considering the compound's potency and the animal model being used. It is advisable to consult literature on compounds with similar mechanisms of action, if available, to inform the initial dose range. A typical approach involves a tiered dosing strategy, starting with a low dose and escalating to identify a therapeutically relevant and well-tolerated range.
Q2: How can I determine the maximum tolerated dose (MTD) of this compound?
A2: The maximum tolerated dose is typically determined through acute or sub-acute toxicity studies. In these studies, escalating doses of this compound are administered to animal cohorts. The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality over a specified period. Key parameters to monitor include clinical signs of distress (e.g., weight loss, changes in behavior, ruffled fur), hematological changes, and organ-specific toxicity markers.
Q3: What are the common routes of administration for compounds like this compound in preclinical studies?
A3: The choice of administration route depends on the physicochemical properties of this compound and the intended therapeutic application. Common routes in preclinical research include:
-
Intravenous (IV): Bypasses absorption for immediate systemic exposure.
-
Intraperitoneal (IP): Common for small animal studies, providing rapid systemic absorption.
-
Oral (PO): For assessing oral bioavailability and is a common route for clinical administration.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
The selection of the route should be justified based on the experimental goals and the compound's formulation.
Q4: What are the potential side effects of this compound and how can I monitor for them?
A4: As this compound is a novel agent, its full side-effect profile is still under investigation. Based on general principles of drug development, potential side effects can be monitored by observing changes in animal behavior, body weight, food and water intake, and through regular hematological and serum chemistry analysis. Organ-specific toxicity can be assessed through histopathological examination at the end of the study.
Troubleshooting Guides
Problem 1: High variability in experimental results between animals in the same dosage group.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure precise and consistent administration techniques. For oral gavage, verify proper placement. For injections, ensure the full dose is delivered.
-
Possible Cause: Variability in animal health or genetics.
-
Troubleshooting Step: Use animals from a reputable supplier with a well-defined genetic background. Ensure all animals are healthy and acclimated to the facility before starting the experiment.
-
Possible Cause: Issues with this compound formulation.
-
Troubleshooting Step: Verify the stability and homogeneity of the dosing solution. Ensure the compound is fully dissolved or evenly suspended.
Problem 2: No observable therapeutic effect at the tested doses.
-
Possible Cause: The administered doses are below the therapeutic window.
-
Troubleshooting Step: Conduct a dose-escalation study to explore higher concentrations.
-
Possible Cause: Poor bioavailability of this compound via the chosen administration route.
-
Troubleshooting Step: Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time. Consider alternative administration routes.
-
Possible Cause: The animal model is not appropriate for the intended therapeutic target.
-
Troubleshooting Step: Re-evaluate the suitability of the animal model to ensure it recapitulates the human disease pathway you are targeting.
Data Presentation
Table 1: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dosage (mg/kg) | Route of Administration | Number of Animals | Mortality (%) | Observed Toxicities |
| 10 | IV | 10 | 0 | No observable adverse effects |
| 50 | IV | 10 | 0 | Mild lethargy, resolved within 2 hours |
| 100 | IV | 10 | 10 | Severe lethargy, ataxia |
| 200 | IV | 10 | 50 | Moribund, euthanasia required |
Table 2: Hypothetical Efficacy of this compound in a Tumor Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | 1500 ± 250 | 0 |
| This compound | 25 | IP | 950 ± 180 | 36.7 |
| This compound | 50 | IP | 600 ± 120 | 60.0 |
| This compound | 75 | IP | 450 ± 90 | 70.0 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound in Mice
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate animals for at least 7 days before the start of the experiment.
-
Dose Formulation: Prepare this compound in a sterile vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Dose Groups: Establish at least four dose groups (e.g., 10, 50, 100, 200 mg/kg) and a vehicle control group (n=5 mice per group).
-
Administration: Administer a single dose via the desired route (e.g., intravenous injection).
-
Monitoring: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for 14 days. Record body weight daily for the first week and then twice weekly.
-
Endpoint: The MTD is the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.
Mandatory Visualization
Protostemotinine stability issues and degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals working with protostemotinine. It addresses common stability issues and the identification of degradation products through a series of frequently asked questions and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows new peaks on HPLC analysis after a few days of storage in solution. What could be the cause?
A1: The appearance of new peaks in your HPLC chromatogram suggests that your this compound sample may be degrading. This compound belongs to the Stemona alkaloids class. Some alkaloids in this family are known to be unstable and can degrade, particularly through oxidation when exposed to air.[1] It is crucial to handle and store this compound solutions under conditions that minimize exposure to oxygen and light. Consider inert gas blanketing (e.g., with nitrogen or argon) and storage in amber vials at low temperatures.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in the public domain, based on the behavior of structurally related Stemona alkaloids, oxidative degradation is a primary concern.[1] Degradation may involve the formation of oxides or dehydrogenated derivatives. Hydrolysis of ester or lactone functionalities, if present in the specific this compound structure, could also occur under acidic or basic conditions. To definitively identify the degradation products, conducting a forced degradation study is recommended.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store solid this compound at or below -20°C in a tightly sealed container. For solutions, prepare them fresh and use them immediately. If storage of solutions is necessary, keep them at low temperatures (-20°C or -80°C) under an inert atmosphere and protected from light.
-
Solvent Selection: Use high-purity, degassed solvents for your experiments. The presence of peroxides in solvents like THF or ether can accelerate oxidative degradation.
-
pH Control: If your experimental conditions involve different pH values, be aware that extreme pH can catalyze hydrolysis. Buffer your solutions appropriately.
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), might be considered, but its compatibility with your specific assay must be validated.
Q4: What is a forced degradation study and why is it important for this compound?
A4: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[2][3] This helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][4] For a compound like this compound, where stability data is limited, a forced degradation study is crucial to understand its intrinsic stability and to develop robust analytical methods for its quantification in the presence of its degradants.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Oxidative degradation of this compound. | Prepare samples fresh using degassed solvents. Store stock solutions under inert gas. Check for potential air leaks in your HPLC system. |
| Loss of this compound peak area over time | Degradation of the analyte in the autosampler. | Use a cooled autosampler if available. Reduce the residence time of samples in the autosampler by preparing smaller batches for injection. |
| Inconsistent results between experiments | Variable degradation due to differences in sample handling and storage. | Standardize your sample preparation and storage protocols. Ensure all users follow the same procedures for handling this compound solutions. |
| Difficulty in identifying degradation products | Co-elution of degradants with the parent peak or other components. | Optimize your chromatographic method to achieve better separation. Employ a mass spectrometry (MS) detector for peak identification based on mass-to-charge ratio. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[5][6]
3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
-
A suitable starting HPLC method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
Data Presentation
The results of a forced degradation study can be summarized in a table as follows (hypothetical data):
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 45.5 | 4 |
| Heat (Solid) | 24 | 105 | 5.1 | 1 |
| Heat (Solution) | 24 | 60 | 10.3 | 2 |
| Photolytic (UV) | 8 | Room Temp | 18.9 | 2 |
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Protostemotinine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Protostemotinine from Stemona species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is an alkaloid that can be isolated from plants of the Stemona genus, such as Stemona sessilifolia. Its chemical formula is C23H29NO6, with a molecular weight of 415.48 g/mol . Understanding its chemical nature is crucial for selecting appropriate extraction and purification methods.
Q2: Which plant parts are typically used for this compound extraction?
The roots and rhizomes of Stemona species are the primary sources for the extraction of this compound and other related alkaloids.
Q3: What are the most effective solvents for extracting this compound?
Polar organic solvents are generally effective for extracting Stemona alkaloids. Methanol has been shown to be a highly suitable solvent for the extraction of these compounds.[1] Ethanol, particularly in concentrations of 75-95%, is also commonly used and has demonstrated good results for the extraction of total alkaloids from Stemona japonica.[2]
Q4: What are the common methods for extracting this compound?
Commonly employed methods for extracting alkaloids from Stemona species include:
-
Reflux Extraction: This technique involves boiling the solvent with the plant material, which is an effective method for extracting total alkaloids.[2]
-
Microwave-Assisted Extraction (MAE): This is a modern technique that can offer higher yields and shorter extraction times compared to traditional methods.[3][4][5]
-
Accelerated Solvent Extraction (ASE): Similar to MAE, ASE uses elevated temperatures and pressures to increase extraction efficiency and has been shown to provide high yields of alkaloids.[3][4]
-
Maceration: This involves soaking the plant material in a solvent at room temperature. While simpler, it may result in lower yields compared to other methods.
Q5: How can I purify the crude extract to isolate this compound?
After initial extraction, the crude extract contains a mixture of compounds. Common purification steps include:
-
Liquid-Liquid Extraction: This can be used to partition the alkaloids from the crude extract.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for enriching total alkaloids and has been shown to have a much higher recovery rate than liquid-liquid extraction.[3][4]
-
Column Chromatography: This is a standard technique for separating individual alkaloids from a purified extract.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for poor this compound yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying or inadequate grinding of the plant material can reduce extraction efficiency. | Ensure the Stemona roots are thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine powder to maximize the surface area for solvent contact. |
| Inappropriate Solvent Choice: The solvent may not be optimal for dissolving this compound. | While ethanol is effective, methanol has been reported to provide better extraction yields for Stemona alkaloids.[1] Consider performing small-scale comparative extractions with different solvents. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to effectively extract the target compound. | For reflux extraction, a duration of 3 hours has been shown to be effective for total alkaloids from Stemona japonica.[2] For modern techniques like MAE and ASE, shorter times are required, but optimization may be necessary.[3][4] | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to incomplete extraction. | An optimal ratio for reflux extraction of Stemona japonica has been reported as eight times the amount of solvent to plant material.[2] | |
| Low Purity of Final Product | Inefficient Purification: Significant loss of this compound can occur during purification steps. | Consider using Solid-Phase Extraction (SPE) for the initial cleanup of the crude extract, as it has demonstrated higher recovery rates for Stemona alkaloids compared to liquid-liquid extraction.[3][4] Further purification by column chromatography should be carefully optimized. |
| Degradation of this compound | Thermal Degradation: Prolonged exposure to high temperatures during reflux or solvent evaporation can degrade the alkaloid. | While specific stability data for this compound is limited, many alkaloids are susceptible to thermal degradation. Minimize exposure to high heat and use a rotary evaporator under reduced pressure for solvent removal. |
| pH Instability: Extreme pH conditions during extraction or purification can lead to the degradation of the target compound. | The stability of alkaloids is often pH-dependent. It is generally advisable to work in neutral or slightly acidic conditions to prevent degradation. |
Quantitative Data on Extraction Methods
While specific quantitative data for this compound yield under varying conditions is limited in the available literature, the following table provides a general comparison of different extraction methods for plant alkaloids, which can serve as a guide for optimizing this compound extraction.
| Extraction Method | Typical Yield (% w/w) | Typical Extraction Time | Solvent Consumption | Purity of Extract |
| Maceration | 1.19% | 48 hours | High | Lower (67.9%) |
| Soxhlet Extraction | 1.63% | 6 hours | Moderate | Moderate (74.9%) |
| Ultrasound-Assisted Extraction (UAE) | Moderate | 30 minutes | Low | Moderate |
| Microwave-Assisted Extraction (MAE) | 2.50% | 10 minutes | Low | High (88.2%) |
| Accelerated Solvent Extraction (ASE) | 2.63% | 15 minutes | Low | High (88.8%) |
| Data is generalized from a comparative study on alkaloid extraction from various medicinal plants and may not be specific to this compound.[3][4] |
Experimental Protocols
Protocol 1: Reflux Extraction of Total Alkaloids from Stemona Root
This protocol is adapted from a method used for the extraction of total alkaloids from Stemona japonica.[2]
-
Preparation of Plant Material:
-
Thoroughly dry the roots of the Stemona species.
-
Grind the dried roots into a coarse powder.
-
-
Extraction:
-
Place 100 g of the powdered plant material into a round-bottom flask.
-
Add 800 mL of 90% ethanol to the flask.
-
Set up a reflux apparatus and heat the mixture to boiling.
-
Maintain the reflux for 3 hours.
-
Allow the mixture to cool and then filter to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.
-
Combine the extracts from all three extractions.
-
-
Concentration:
-
Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.
-
Protocol 2: Purification of Total Alkaloids using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the purification of Stemona alkaloids using SPE.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in a minimal amount of the appropriate solvent.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
-
Sample Loading:
-
Load the dissolved crude extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with deionized water to remove polar impurities.
-
-
Elution:
-
Elute the alkaloids from the cartridge using methanol.
-
-
Concentration:
-
Collect the methanolic eluate and evaporate the solvent under reduced pressure to obtain the purified total alkaloid fraction.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction and isolation.
References
- 1. HPLC quantitative analysis of insecticidal didehydrostemofoline and stemofoline in Stemona collinsiae root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aktpublication.com [aktpublication.com]
- 4. aktpublication.com [aktpublication.com]
- 5. researchgate.net [researchgate.net]
Improving the resolution of Protostemotinine in HPLC analysis
Welcome to the Technical Support Center for the HPLC analysis of Protostemotinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is a common challenge in the HPLC analysis of this compound and related Stemona alkaloids?
A1: A significant challenge is their weak UV absorbance. Due to the absence of strong chromophores in their molecular structures, Stemona alkaloids, including this compound, often exhibit poor sensitivity with standard UV detectors. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often more suitable for accurate quantification.[1]
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A reversed-phase HPLC method using a C18 column is a common starting point. A gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like triethylamine or formic acid to improve peak shape, is typically employed.[1][2]
Q3: Why is my this compound peak showing tailing?
A3: Peak tailing for alkaloids like this compound is often due to secondary interactions with the stationary phase. As basic compounds, they can interact with residual acidic silanol groups on the silica-based column packing material. This can be mitigated by using a base-deactivated column or by optimizing the mobile phase pH.
Q4: How does mobile phase pH affect the resolution of this compound?
A4: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like alkaloids. By adjusting the pH, you can control the degree of ionization of this compound. Operating at a pH that suppresses its ionization (typically 2-3 pH units away from its pKa) can lead to better retention, improved peak symmetry, and enhanced resolution from other components.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Stemona Alkaloids
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | 1. Optimize pH: Since this compound is a basic alkaloid, adjusting the mobile phase to an acidic pH (e.g., pH 3-4) can suppress the ionization of the analyte and residual silanols on the column, leading to sharper peaks and potentially altered selectivity. 2. Modify Organic Solvent Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation time and improve the resolution between closely eluting peaks. Experiment with different gradient profiles. 3. Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and improve resolution. 3. Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, although it will also increase analysis time and backpressure. |
| Inappropriate Flow Rate | Reduce Flow Rate: Lowering the flow rate can improve separation efficiency and resolution, as it allows more time for analyte interaction with the stationary phase. |
| Elevated Column Temperature | Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessive temperatures can degrade the analyte or the column. A typical starting point is 30-40°C. |
Issue 2: this compound Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | 1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has minimal accessible silanol groups. 2. Lower Mobile Phase pH: As mentioned previously, an acidic mobile phase will protonate the silanol groups, reducing their interaction with the basic analyte. 3. Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 0.1% is a common starting point.[1][2] |
| Column Overload | Reduce Sample Concentration or Injection Volume: Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants that might be causing peak tailing. |
Issue 3: Poor Peak Shape (Broadening or Splitting)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solvent Mismatch | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length between the injector, column, and detector as short as possible to reduce band broadening. |
| Co-elution with an Impurity | Optimize Selectivity: If a shoulder or split peak is observed, it may be due to a co-eluting compound. Adjust the mobile phase composition (pH, organic solvent) or try a different column to resolve the two peaks. |
Experimental Protocols
Detailed HPLC Method for the Analysis of Stemona Alkaloids (Including this compound)
This method is adapted from a validated procedure for the simultaneous quantification of six Stemona alkaloids.[1]
-
Column: Agilent TC-C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% triethylamine in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 10-20% B
-
10-30 min: 20-40% B
-
30-45 min: 40-60% B
-
45-60 min: 60-80% B
-
60-70 min: 80-100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended. If using a UV detector, a low wavelength (e.g., 210 nm) may provide some response.[2]
-
Injection Volume: 10 µL
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Poor Resolution
Decision Tree for Addressing Peak Tailing
References
- 1. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a high-performance liquid chromatographic method for the determination of stemoninine in rat plasma after administration of Stemona tuberosa extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protostemotinine Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the solubility of Protostemotinine in biological assays. Due to its hydrophobic nature, achieving and maintaining a soluble state for accurate and reproducible experimental results can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: The recommended starting solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is generally soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability, typically below 0.5% (v/v).[4]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds.[2][4] Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a serial dilution approach. This involves diluting the stock in smaller, intermediate volumes of the buffer.
-
Use a Co-solvent: Incorporating a water-miscible organic solvent, known as a co-solvent, can enhance solubility.[2][5] Common co-solvents include polyethylene glycol (PEG), such as PEG400, and ethanol.[2][5]
-
Employ Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.[5]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[5][6][7]
Q3: What is the maximum concentration of this compound I can use in my cell-based assay?
A3: The maximum usable concentration is limited by both its solubility in the final assay medium and its potential cytotoxicity. It is essential to determine the solubility limit in your specific cell culture medium. Additionally, a dose-response experiment should be conducted to identify the concentration at which this compound becomes toxic to the cells.
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, brief sonication in a water bath can be used to aid in the dissolution of this compound in the initial solvent. However, be cautious with this method as excessive sonication can generate heat and potentially degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming (to no more than 37°C) and vortexing may also help. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The compound is crashing out of solution due to the rapid change in solvent polarity. | Try a stepwise dilution. Prepare an intermediate dilution in a mixture of DMSO and your aqueous buffer (e.g., 1:1) before the final dilution. Consider using a co-solvent in your final buffer system.[2][5] |
| The solution is cloudy or hazy after dilution. | Formation of micro-precipitates or an emulsion. | Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. The presence of a persistent haze may indicate that the solubility limit has been exceeded. |
| Inconsistent results between experiments. | Variability in compound solubility and concentration. | Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Ensure the stock solution has been stored correctly (protected from light and moisture) to prevent degradation. |
| Observed cellular toxicity at expected non-toxic doses. | The solvent (e.g., DMSO) concentration is too high in the final well, or the compound has degraded to a toxic byproduct. | Calculate and confirm that the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).[4] Prepare fresh stock solutions and perform a vehicle control to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Aqueous Solubility Determination (Kinetic Method)
Materials:
-
10 mM this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
Methodology:
-
Prepare a series of dilutions of the 10 mM this compound stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each dilution to the wells of the 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS to each well to achieve the final desired concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering or absorbance of each well. An increase in signal compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit under these conditions.[8]
Visualizations
Caption: A flowchart outlining the key steps for preparing and using this compound in biological assays.
Caption: A diagram illustrating a hypothetical signaling cascade initiated by this compound, leading to changes in cell growth and apoptosis.
Caption: A logical decision tree for troubleshooting precipitation of this compound during experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
Cell culture contamination issues in Protostemotinine experiments
Technical Support Center: Protostemotinine Experiments
Disclaimer: Information regarding "this compound" is not available in the public domain. The following guide addresses common cell culture contamination issues that researchers may encounter when working with any novel compound. The signaling pathways and specific experimental interactions described are hypothetical and serve as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound are growing slower than the controls and look unhealthy. Could this be contamination?
A1: Yes, these are classic signs of contamination. Unexplained changes in cell growth rate, morphology, or viability are common indicators.[1] However, it could also be a cytotoxic effect of this compound. It is crucial to first rule out contamination before assessing the compound's bioactivity. The most common contaminants include bacteria, fungi, mycoplasma, and viruses.[2][3]
Q2: The culture media in my this compound experiment turned yellow and cloudy overnight. What is the likely cause?
A2: A rapid change in media color to yellow (indicating a pH drop) and visible turbidity are hallmark signs of bacterial contamination.[2][3][4] Bacterial contaminants metabolize nutrients in the media quickly, producing acidic byproducts that cause the pH indicator (phenol red) to change color.[4]
Q3: Can a low-level contamination affect my experimental results with this compound?
A3: Absolutely. Even low-level or cryptic infections, especially from mycoplasma, can significantly alter cell metabolism, gene expression, and signaling pathways, leading to unreliable or erroneous experimental results.[1][5] This could lead you to misinterpret the effects of this compound. Routine testing for common contaminants like mycoplasma is highly recommended.[2][6]
Q4: I use antibiotics in my culture medium. Am I safe from contamination?
A4: Not necessarily. The routine use of antibiotics is discouraged as it can mask low-level infections and lead to the development of antibiotic-resistant strains.[2][7] Some contaminants, like mycoplasma, are not affected by standard antibiotics.[4] Furthermore, some antibiotics might interfere with cellular processes and could potentially interact with the effects of this compound.[7]
Q5: How can I be sure my this compound stock solution is not the source of contamination?
A5: This is a critical control. You should perform a sterility test on your this compound stock solution. This involves adding a small aliquot of the stock to a culture flask containing only sterile medium (no cells) and incubating it for several days. Observe for any signs of turbidity, color change, or microbial growth under a microscope.
Troubleshooting Guides
Guide 1: Identifying the Type of Contamination
If you suspect contamination, the first step is to identify the culprit. Different contaminants have distinct characteristics. Isolate the contaminated culture immediately to prevent it from spreading.[7]
Table 1: Characteristics of Common Cell Culture Contaminants
| Contaminant Type | Microscopic Appearance | Media Appearance | Rate of Change | Key Indicators |
| Bacteria | Small, motile rod-shaped or spherical particles.[3] | Rapidly becomes cloudy/turbid; pH drops suddenly (media turns yellow).[2] | Very Fast (12-48 hours) | "Quicksand" appearance of particles, sour odor.[3] |
| Yeast | Individual ovoid or spherical particles, may show budding.[3][7] | Media may remain clear initially, becoming turbid later; pH may increase.[3][7] | Moderate (2-5 days) | Round or oval budding cells visible.[3] |
| Mold (Fungus) | Filamentous hyphae, may form dense clumps (mycelia).[3] | Fuzzy or web-like structures may be visible; media becomes cloudy in later stages. | Moderate to Slow (3-7 days) | Visible filamentous growth, often on the surface. |
| Mycoplasma | Not visible with a standard light microscope due to small size (~0.3 µm).[2] | No visible change in turbidity or pH.[2] | N/A (Cryptic) | Unexplained changes in cell growth, reduced transfection efficiency, altered cell metabolism.[1][2] |
| Viral | Not visible with a light microscope. | No visible change. | N/A (Cryptic) | Unexplained poor cell health, detachment, or altered function; requires specific detection methods.[8] |
Guide 2: Systematic Approach to Identifying the Contamination Source
Once contamination is confirmed, identifying the source is essential to prevent recurrence.[1]
Workflow for Tracing Contamination Source
Caption: Workflow for identifying the source of cell culture contamination.
Experimental Protocols
Protocol 1: Mycoplasma Detection using Fluorescence Staining (e.g., DAPI or Hoechst)
This method detects the DNA of mycoplasma attached to the cell surface or in the surrounding medium.
Materials:
-
Cells cultured on a sterile coverslip
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or methanol)
-
DNA-binding fluorescent dye (e.g., DAPI at 1 µg/mL or Hoechst 33258)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Grow the cells to be tested on a sterile glass coverslip in a petri dish until they are 60-70% confluent.
-
Carefully remove the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding the fixative solution and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
Add the fluorescent staining solution (e.g., DAPI) and incubate for 5-10 minutes in the dark.
-
Wash the cells again with PBS to remove excess stain.
-
Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Observe under a fluorescence microscope. Cell nuclei will appear as large, bright blue ovals. Mycoplasma contamination will appear as small, bright specks or filaments scattered in the cytoplasm or outside the cells.[8]
Protocol 2: Sterility Testing of Experimental Reagents
This protocol is used to confirm the sterility of solutions like media, serum, or your this compound stock.
Materials:
-
Reagent to be tested
-
Sterile culture medium (e.g., DMEM or RPMI-1640 without antibiotics)
-
Sterile culture flasks or tubes
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Label two sterile culture flasks. One as "Test" and one as "Negative Control."
-
To the "Test" flask, add 10 mL of sterile culture medium and 100 µL of the reagent you are testing (e.g., this compound stock).
-
To the "Negative Control" flask, add only 10 mL of the same sterile culture medium.
-
Incubate both flasks at 37°C for 3-5 days.
-
Inspect the flasks daily for any signs of microbial growth:
-
Visual Check: Look for cloudiness (turbidity) in the medium.
-
Microscopic Check: Take a small aliquot from the "Test" flask and examine it under a phase-contrast microscope at 200-400x magnification. Look for bacteria, yeast, or fungi.
-
-
If the "Test" flask shows growth while the "Negative Control" remains clear, your reagent is contaminated.
Hypothetical Signaling Pathway for this compound
For a novel compound like this compound, understanding its mechanism of action is key. Contamination can interfere with signaling studies. Below is a hypothetical pathway where this compound is an agonist for a G-protein coupled receptor (GPCR), a common drug target.
Hypothetical this compound Signaling Cascade
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Meet the Culprits of Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
Technical Support Center: Scaling Up Protostemotinine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Protostemotinine. Our aim is to facilitate the scaling up of this complex molecule for further studies by addressing common experimental challenges.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound and related Stemona alkaloids.
1. General Synthesis Strategy & Optimization
-
Question: What are the most common strategic challenges in the total synthesis of Stemona alkaloids like this compound?
-
Answer: The primary challenges in synthesizing Stemona alkaloids lie in the construction of their complex polycyclic core, often a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine skeleton, and the stereoselective installation of multiple contiguous stereocenters.[1] Many synthetic approaches focus on developing novel strategies for assembling these intricate structures.
-
Question: How can I improve the overall yield of my multi-step synthesis?
-
Answer: To improve overall yield, it is crucial to optimize each step individually. Key strategies include:
-
Catalyst selection: For reactions like cycloadditions or cross-couplings, screening different catalysts and ligands can significantly impact efficiency.
-
Protecting group strategy: Employing an orthogonal protecting group strategy is essential to avoid unwanted side reactions and laborious protection/deprotection steps.
-
Reaction conditions: Careful optimization of temperature, pressure, solvent, and reaction time for each step is critical. For instance, some reactions in Stemona alkaloid synthesis may require forcing conditions like refluxing for extended periods to overcome steric hindrance.
-
2. Key Reaction Steps: Troubleshooting
-
Question: I am having trouble with the intramolecular [3+2] cycloaddition to form the core ring structure. What are some common issues and solutions?
-
Answer: Intramolecular [3+2] cycloadditions are powerful for constructing heterocyclic systems. Common issues include:
-
Low reactivity: Ensure the precursor is sufficiently activated. This may involve the use of a suitable catalyst or ensuring the electronic properties of the dipolarophile and dipole are well-matched.
-
Poor stereocontrol: The stereochemical outcome can often be influenced by the choice of catalyst, solvent, and temperature. Chiral ligands or auxiliaries can be employed to induce stereoselectivity.
-
Side reactions: Byproducts can arise from competing reaction pathways. Running the reaction at a lower temperature or using a more selective catalyst can help minimize these.
-
-
Question: My lactam formation step is giving low yields. What can I do?
-
Answer: Lactam formation can be challenging. Consider the following:
-
Beckmann rearrangement: If using an oxime precursor, ensure the rearrangement conditions are optimal. This may involve screening different acids or sulfonyl chlorides.
-
Direct amidation: For direct cyclization of an amino acid derivative, ensure efficient activation of the carboxylic acid (e.g., using coupling reagents like HBTU) and that the amine is sufficiently nucleophilic. The use of a non-nucleophilic base is often crucial to prevent side reactions.
-
Steric hindrance: If the precursor is sterically hindered, more forcing conditions, such as higher temperatures or longer reaction times, may be necessary.
-
-
Question: I am observing a mixture of diastereomers after a reduction step. How can I improve stereoselectivity?
-
Answer: Achieving high stereoselectivity in reductions is a common challenge.
-
Reagent choice: The choice of reducing agent is critical. Bulkier reagents often favor approach from the less hindered face of the molecule.
-
Substrate control: The existing stereocenters in the molecule can direct the approach of the reducing agent.
-
Directed reduction: The presence of a nearby hydroxyl or other coordinating group can be used to direct the reducing agent to a specific face of the molecule.
-
3. Purification and Characterization
-
Question: Purification of my intermediates is difficult due to similar polarities of byproducts. What purification strategies are recommended for alkaloids?
-
Answer: The purification of alkaloids can be challenging due to their similar structures and polarities.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly effective for the large-scale separation of ionizable compounds like alkaloids. It utilizes a two-phase solvent system with a retainer in the stationary phase and a displacer in the mobile phase to achieve high-purity separation in a single step.[1][2]
-
Column Chromatography: While standard silica gel chromatography can be used, basic alumina is often a better choice for alkaloids to prevent tailing and improve separation. Careful selection of the solvent system is crucial.[3]
-
Preparative HPLC: For final purification of small to medium-scale batches, preparative HPLC can provide high resolution and purity.
-
-
Question: I am having difficulty interpreting the NMR and Mass Spectrometry data of my synthesized compounds. What are some key things to look for?
-
Answer: The complex structures of Stemona alkaloids can lead to complex spectra.
-
NMR: Pay close attention to the coupling constants in the 1H NMR to determine the relative stereochemistry of the protons on the ring systems. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Fragmentation patterns can provide clues about the structure of the molecule.
-
Data Presentation
Table 1: Comparison of Yields in Key Steps of a Representative Stemona Alkaloid Synthesis
| Step | Reaction Type | Reagents and Conditions | Starting Material | Product | Yield (%) | Reference |
| 1 | Diels-Alder/Azido-Schmidt Reaction | MeAlCl2 (1.0 equiv) | Triene Substrate | Lactam Core | 79 | [4] |
| 2 | Stereoselective Alkylation | LiHMDS, Methyl Iodide | Lactone Intermediate | C-13 Epimer of Neostenine | 89 | [4] |
| 3 | Thioamide Formation | P2S10 | Lactam Intermediate | Thioamide Intermediate | - | [4] |
| 4 | Reduction | Raney Nickel | Thioamide Intermediate | (±)-Neostenine | 93 | [4] |
Experimental Protocols
Protocol 1: General Procedure for pH-Zone-Refining Counter-Current Chromatography (CCC) for Alkaloid Purification
This protocol is a general guideline and should be optimized for the specific alkaloid mixture.
-
Solvent System Selection:
-
Prepare a two-phase solvent system. A common system for alkaloids is methyl tert-butyl ether (MtBE)-acetonitrile-water (e.g., 2:2:3, v/v).[2]
-
Add a retainer, such as triethylamine (5-10 mM), to the upper organic stationary phase.[2]
-
Add a displacer, such as hydrochloric acid (5-10 mM), to the lower aqueous mobile phase.[2]
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a mixture of the upper and lower phases.
-
-
Chromatography:
-
Fill the CCC column with the stationary phase.
-
Inject the sample solution.
-
Pump the mobile phase through the column at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the UV chromatogram.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to determine the purity of the isolated alkaloids.
-
Confirm the identity of the purified compounds using MS and NMR.
-
Mandatory Visualization
Signaling Pathways
This compound and related Stemona alkaloids have been identified as potent ligands for the sigma-1 receptor.[5] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and various neurotransmitter systems.[6][7] The following diagrams illustrate the potential signaling pathways affected by this compound.
References
- 1. Large-Scale Separation of Alkaloids from Corydalis bungeana Turcz. by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-scale separation of alkaloids from Corydalis decumbens by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Protostemotinine and its Congeners: A Comparative Analysis of a Promising Class of Stemona Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Stemona is a rich source of structurally diverse and biologically active alkaloids that have been used for centuries in traditional medicine. Among these, the protostemotinine group of Stemona alkaloids has garnered significant attention for its potent pharmacological properties. This guide provides a comparative analysis of this compound and other notable Stemona alkaloids, focusing on their insecticidal, antitussive, acetylcholinesterase inhibitory, and anti-inflammatory activities. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Structural Classification of Selected Stemona Alkaloids
Stemona alkaloids are broadly classified based on their skeletal structures. This compound and its derivatives are characterized by a specific carbon framework. For the purpose of this comparison, we will focus on the following representative alkaloids:
-
This compound Type: this compound, Didehydrostemofoline, Stemofoline
-
Stenine Type: Tuberostemonine, Neotuberostemonine
-
Croomine Type: Croomine
Comparative Biological Activities
The diverse chemical structures of Stemona alkaloids give rise to a range of biological activities. The following tables summarize the available quantitative data for the insecticidal, antitussive, acetylcholinesterase inhibitory, and anti-inflammatory effects of selected alkaloids.
Insecticidal Activity
This compound-type alkaloids, particularly didehydrostemofoline, have demonstrated potent insecticidal properties against various pests.[1]
| Alkaloid | Species | Bioassay | Activity (LC50/EC50) |
| Didehydrostemofoline | Spodoptera littoralis | Leaf-dip | LC50: 12 ppm |
| Didehydrostemofoline | Spodoptera littoralis | Leaf-dip | EC50: 3 ppm |
| Tuberostemonine | Spodoptera littoralis | Leaf-dip | LC50: ~500 ppm |
| Tuberostemonine | Spodoptera littoralis | Leaf-dip | EC50: ~500 ppm |
Table 1: Comparative Insecticidal Activity of Stemona Alkaloids.
Antitussive Activity
Several Stemona alkaloids have shown significant cough-suppressant effects. Notably, some exhibit central activity, while others act peripherally.
| Alkaloid | Model | Administration | Potency | Mechanism |
| Protostemonine | Guinea pig (citric acid-induced cough) | Intraperitoneal | Significant antitussive activity | Peripheral |
| Neotuberostemonine | Guinea pig (citric acid-induced cough) | Intraperitoneal | Similar potency to codeine | Peripheral[2] |
| Tuberostemonine | Guinea pig (citric acid-induced cough) | Intraperitoneal | Weaker than neotuberostemonine | Peripheral[2] |
| Croomine | Guinea pig (citric acid-induced cough) | Intraperitoneal | Similar potency to neotuberostemonine | Central[2] |
Table 2: Comparative Antitussive Activity of Stemona Alkaloids.
Acetylcholinesterase (AChE) Inhibitory Activity
Certain Stemona alkaloids, particularly stemofoline derivatives, have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the pathogenesis of neurodegenerative diseases.
| Alkaloid | Enzyme Source | IC50 |
| 1',2'-Didehydrostemofoline | Electric eel | More potent than stemofoline derivatives |
| Stemofoline Derivatives | Electric eel | 10-20 times less active than 1',2'-didehydrostemofoline[3] |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of Stemona alkaloids, with neotuberostemonine showing promising activity in suppressing macrophage activation.
| Alkaloid | Cell Line | Key Findings |
| Neotuberostemonine | RAW 264.7 macrophages | Inhibits LPS-induced nitric oxide (NO) production. |
| Stemona Alkaloids (Total Extract) | Fibroblasts and Macrophages | Suppresses the positive feedback loop between M2 macrophage polarization and fibroblast differentiation.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Extraction and Isolation of Stemona Alkaloids
A general procedure for the extraction and isolation of Stemona alkaloids involves the following steps:
-
Extraction: The dried and powdered plant material (roots or aerial parts) is extracted with a suitable solvent, typically ethanol or methanol, at room temperature or under reflux.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified (e.g., with HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer containing the alkaloid salts is then basified (e.g., with NH4OH) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques for the isolation of individual alkaloids. These techniques may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Insecticidal Bioassay (Spodoptera littoralis)
The leaf-dip bioassay is a common method to evaluate the insecticidal activity of compounds against lepidopteran pests like Spodoptera littoralis.
-
Preparation of Test Solutions: The test compounds are dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a series of concentrations.
-
Leaf Treatment: Fresh castor bean leaves are dipped into the test solutions for a specific duration (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent alone.
-
Insect Exposure: Third or fourth instar larvae of S. littoralis are placed in Petri dishes or containers with the treated leaves.
-
Mortality and Growth Inhibition Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). The LC50 (lethal concentration required to kill 50% of the population) is calculated. The EC50 (effective concentration required to cause a 50% reduction in growth or feeding) can also be determined by measuring the weight gain of the larvae or the area of the leaf consumed.
Antitussive Activity Assay (Guinea Pig Citric Acid-Induced Cough Model)
This in vivo model is widely used to screen for potential antitussive agents.
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for a few days before the experiment.
-
Drug Administration: The test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage, at various doses. A control group receives the vehicle.
-
Cough Induction: After a specific pretreatment time, the animals are individually placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, most commonly citric acid (0.1-0.4 M), for a fixed period (e.g., 5-10 minutes).
-
Cough Recording and Analysis: The number of coughs is recorded during the exposure period using a sound-sensitive microphone and a pressure transducer to detect the characteristic changes in airflow. The antitussive activity is expressed as the percentage of inhibition of the cough response compared to the control group.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a standard in vitro assay for measuring AChE activity and its inhibition.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well microplate. Each well contains a buffer solution (e.g., phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Acetylcholinesterase (AChE) enzyme solution is added to the wells, and the plate is incubated for a short period.
-
Substrate Addition and Measurement: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is measured kinetically at a wavelength of 412 nm using a microplate reader.
-
Calculation of Inhibition: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value (concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Conclusion
The this compound group of Stemona alkaloids and their congeners represent a valuable source of lead compounds for the development of new therapeutic agents. Their potent insecticidal, antitussive, and emerging anti-inflammatory and acetylcholinesterase inhibitory activities warrant further investigation. This comparative guide provides a foundation for researchers to explore the structure-activity relationships and mechanisms of action of these fascinating natural products. Further studies are needed to elucidate the precise molecular targets and to fully assess the therapeutic potential of this compound and related alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical studies on Stemona aphylla: isolation of a new stemofoline alkaloid and six new stemofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stemona alkaloids suppress the positive feedback loop between M2 polarization and fibroblast differentiation by inhibiting JAK2/STAT3 pathway in fibroblasts and CXCR4/PI3K/AKT1 pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effect of Protostemotinine: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Protostemotinine against two well-established positive controls, Dexamethasone and Indomethacin. While quantitative data for a direct comparison with this compound is limited in the current literature, this document summarizes the known mechanisms and provides a framework for its validation through established experimental protocols.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the inhibitory concentrations (IC₅₀) of the positive controls, Dexamethasone and Indomethacin, on key inflammatory mediators. Due to a lack of available data in the reviewed literature, IC₅₀ values for this compound are not included.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for PGE₂ Inhibition (µM) |
| Dexamethasone | Data not consistently available | Data not consistently available |
| Indomethacin | 56.8[1] | 2.8[1] |
| This compound | Not Available | Not Available |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | IC₅₀ for IL-1β Inhibition (µM) |
| Dexamethasone | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed[2] |
| Indomethacin | 143.7[1] | Data not consistently available | Data not consistently available |
| This compound | Not Available | Not Available | Not Available |
Mechanisms of Action: A Comparative Overview
Dexamethasone: A synthetic glucocorticoid, Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR) with high affinity (IC₅₀ = 38 nM, Kᵢ = 6.7 nM). This complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β. Its mechanism involves the inhibition of the NF-κB and AP-1 signaling pathways.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID), Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes. It shows potent inhibition of both COX-1 (IC₅₀ values reported as 18 nM and 230 nM) and COX-2 (IC₅₀ values reported as 26 nM and 630 nM)[1]. By blocking these enzymes, Indomethacin prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
This compound: The precise mechanism of action of this compound in a general inflammatory context has not been fully elucidated. However, studies in an asthma model suggest that its anti-inflammatory effects are mediated through the inhibition of Th2 cytokines (IL-4, IL-5, IL-13), eosinophil infiltration, and mucus secretion. A proposed mechanism involves the attenuation of alternatively activated macrophage (AAM) polarization by inhibiting the IL-4-induced phosphorylation of STAT6 and the subsequent expression of KLF4 and IRF4.
Signaling Pathways and Experimental Workflow
To facilitate further research, the following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: General overview of LPS-induced NF-κB and MAPK signaling pathways.
Caption: Proposed mechanism of this compound in an asthma model.
Caption: Workflow for in vitro anti-inflammatory compound screening.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound, Dexamethasone, or Indomethacin.
-
After a pre-incubation period (e.g., 1 hour), add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: NO production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE₂
-
Principle: The concentration of specific cytokines and PGE₂ in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Perform the ELISA according to the manufacturer's instructions for each specific kit (TNF-α, IL-6, IL-1β, PGE₂).
-
Briefly, this typically involves adding the supernatant to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the concentration of each mediator based on the standard curve provided with the kit.
-
Cell Viability Assay (MTT Assay)
-
Principle: To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay such as the MTT assay is performed.
-
Protocol:
-
After removing the supernatant for the above assays, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells in each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Conclusion
This compound exhibits promising anti-inflammatory properties, as demonstrated in preclinical asthma models. However, to fully validate its therapeutic potential and establish its potency relative to established anti-inflammatory agents, further in-depth studies are required. The experimental protocols and comparative data on Dexamethasone and Indomethacin provided in this guide offer a robust framework for conducting such validation studies. Future research should focus on determining the IC₅₀ values of this compound against a panel of key inflammatory mediators and elucidating its precise mechanism of action on critical signaling pathways such as NF-κB and MAPK in relevant inflammatory cell models.
References
A Comparative Analysis of Protostemotinine's Mechanism of Action with Known NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anti-inflammatory mechanisms of Protostemotinine, a natural alkaloid, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The information presented herein is based on available experimental data to facilitate an objective understanding of their distinct modes of action.
Introduction
This compound is an alkaloid derived from the roots of Stemona sessilifolia, a plant used in traditional medicine. Recent studies have highlighted its potential as an anti-inflammatory agent. NSAIDs, on the other hand, are a well-established class of drugs widely used to manage pain and inflammation. This guide delves into a head-to-head comparison of their mechanisms, supported by quantitative data and experimental protocols.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anti-inflammatory effects of this compound and NSAIDs lies in their molecular targets. NSAIDs primarily act by directly inhibiting the activity of cyclooxygenase (COX) enzymes, while this compound appears to modulate upstream signaling pathways that regulate the expression of inflammatory mediators.
NSAIDs: Direct Inhibition of Cyclooxygenase (COX)
The hallmark of NSAID action is the inhibition of COX-1 and COX-2 enzymes.[1][2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining and normal kidney function.
-
COX-2 is typically induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their different efficacy and side-effect profiles.
This compound: Modulation of Upstream Inflammatory Signaling
This compound does not appear to directly inhibit COX enzymes. Instead, its anti-inflammatory effects are attributed to the attenuation of intracellular signaling cascades that are triggered by inflammatory stimuli like lipopolysaccharide (LPS).
Experimental evidence demonstrates that this compound inhibits the phosphorylation of key signaling proteins:
-
Mitogen-Activated Protein Kinases (MAPKs): this compound has been shown to inhibit the phosphorylation of MAPKs in LPS-stimulated macrophages.[6]
-
Protein Kinase B (AKT): The activation of AKT, a crucial signaling node, is also suppressed by this compound in response to LPS.[6]
The inhibition of these pathways leads to a downstream reduction in the production of a wide array of pro-inflammatory mediators, including:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[6]
-
Nitric Oxide (NO): this compound suppresses the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[6]
Furthermore, this compound has been observed to attenuate the polarization of alternatively activated macrophages (AAMs) by inhibiting the IL-4-induced phosphorylation of STAT6.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and representative NSAIDs. It is important to note that direct IC50 values for this compound's inhibition of specific inflammatory markers are not yet widely published. The data for this compound is therefore presented as the effective concentrations used in in vitro studies.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | Effective Concentration / IC50 | Reference |
| This compound | iNOS expression | Significant inhibition at 10-100 µM | [6] |
| NO Production | Significant reduction at 10-100 µM | [6] | |
| TNF-α mRNA | Significant reduction at 30-100 µM | [6] | |
| IL-1β mRNA | Significant reduction at 30-100 µM | [6] | |
| IL-6 mRNA | Significant reduction at 30-100 µM | [6] | |
| Indomethacin | NO Production | IC50: ~56.8 µM | [7] |
| TNF-α Production | IC50: ~143.7 µM | [7] | |
| PGE2 Production | IC50: ~2.8 µM | [7] |
Table 2: Inhibition of COX Enzymes by NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 11.2 | - | - |
| Indomethacin | 0.063 | 0.48 | 0.13 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
| Celecoxib | >100 | 0.04 | >2500 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and NSAIDs.
Inhibition of LPS-Induced Pro-inflammatory Mediators in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, 10, 30, 100 µM) or an NSAID for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).
-
Measurement of NO Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Measurement of Cytokine Production: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against phosphorylated and total forms of MAPKs (p38, ERK, JNK), AKT, STAT6, and iNOS, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
In Vivo Model of LPS-Induced Acute Lung Injury
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction of Lung Injury: Mice are anesthetized and intratracheally instilled with LPS (5 mg/kg body weight) to induce acute lung injury.
-
Treatment: this compound (e.g., 10 mg/kg) or a vehicle control is administered intraperitoneally at specific time points post-LPS challenge (e.g., 1 and 6 hours).
-
Bronchoalveolar Lavage (BAL): At a designated time point (e.g., 24 hours post-LPS), mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).
-
Cell Count and Cytokine Analysis: The total and differential cell counts in the BAL fluid are determined. The concentrations of TNF-α, IL-1β, and IL-6 in the BAL fluid are measured by ELISA.
-
Histopathological Examination: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin and eosin (H&E) to assess the degree of lung inflammation and injury.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows discussed.
Caption: Mechanism of Action of NSAIDs.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of LPS-induced tumor necrosis factor-alpha production by colchicine and other microtubule disrupting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stemona Alkaloids: A Comparative Guide to their Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel insecticides with improved efficacy and safety profiles has led researchers to explore the rich chemical diversity of the plant kingdom. Among the promising candidates are the alkaloids isolated from plants of the Stemona genus, which have been traditionally used for their medicinal and insecticidal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of protostemotinine and its closely related Stemona alkaloids, with a focus on their insecticidal effects. Due to the limited availability of extensive SAR studies on this compound derivatives, this guide broadens its scope to include the more widely studied stemofoline derivatives to provide a more comprehensive overview of this class of compounds.
Comparative Insecticidal Activity of Stemona Alkaloids
The insecticidal potency of Stemona alkaloids has been primarily evaluated against the polyphagous pest Spodoptera littoralis. The following table summarizes the available quantitative data on the activity of key alkaloids.
| Compound | Structure | Target Insect | LC50 (ppm) | EC50 (ppm) | Reference |
| Stemofoline | Spodoptera littoralis | 2.4 | 0.98 | [1] | |
| Didehydrostemofoline | Spodoptera littoralis | - | - | [1] | |
| Oxyprotostemonine | Aedes aegypti (larvicidal) | - | - |
LC50: Lethal concentration required to kill 50% of the test population. EC50: Effective concentration required to cause a 50% reduction in growth or other observed effect. A lower value indicates higher potency.
Structure-Activity Relationship Insights
While a comprehensive SAR for this compound derivatives is yet to be established, preliminary findings and data from related Stemona alkaloids offer initial insights:
-
The Pyrrolo[1,2-a]azepine Core: The core heterocyclic structure is believed to be crucial for the insecticidal activity of these alkaloids.
-
Unsaturation in the Side Chain: The presence of a double bond in the side chain, as seen in didehydrostemofoline, appears to be a significant contributor to its high insecticidal effect[1].
-
Derivatization: A derivative of this compound, 13-demethoxy-11(S),12(R)-dihydroprotostemonine, has been identified as an antagonist of the insect nicotinic acetylcholine receptor, suggesting that modifications to the core structure can modulate the mechanism and potency of action.
Experimental Protocols
The evaluation of the insecticidal activity of Stemona alkaloids has been conducted using various established bioassays.
Chronic Feeding Bioassay against Spodoptera littoralis
This method is employed to assess the toxicity of the compounds when ingested by the insect larvae.
-
Preparation of Diet: An artificial diet for the larvae is prepared and autoclaved.
-
Incorporation of Test Compounds: The Stemona alkaloid derivatives, dissolved in a suitable solvent (e.g., methanol), are mixed into the molten diet at various concentrations. A control diet containing only the solvent is also prepared.
-
Assay Setup: The diet is dispensed into individual wells of a multi-well plate. One neonate larva of Spodoptera littoralis is placed in each well.
-
Incubation: The plates are incubated under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Data Collection: Larval mortality and weight are recorded after a specific period (e.g., 7 days).
-
Data Analysis: The LC50 and EC50 values are calculated using probit analysis.
Contact Toxicity Bioassay
This assay evaluates the toxicity of the compounds upon direct contact with the insect.
-
Preparation of Test Solutions: The compounds are dissolved in an appropriate solvent (e.g., acetone) to prepare a range of concentrations.
-
Application: A precise volume of the test solution is topically applied to the dorsal thorax of the insect larvae using a micro-applicator. Control insects are treated with the solvent alone.
-
Observation: The treated insects are housed in petri dishes with a food source.
-
Data Collection: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) post-application.
-
Data Analysis: The LD50 (lethal dose) is determined using probit analysis.
Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor
The primary mode of action for the insecticidal activity of Stemona alkaloids is believed to be the modulation of the nicotinic acetylcholine receptor (nAChR) in insects. This receptor is a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.
References
A Comparative Analysis of the Efficacy of Natural vs. Synthetic Paclitaxel
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of paclitaxel derived from natural sources versus that produced through chemical synthesis. By examining the available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the performance differences and similarities between these two forms of a critical anti-cancer agent.
Introduction to Paclitaxel
Paclitaxel, originally identified from the bark of the Pacific yew tree (Taxus brevifolia), is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer. Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis. Due to the low natural abundance of paclitaxel and the ecological impact of its extraction, synthetic and semi-synthetic production methods have been developed and are now the primary sources for clinical use.
Comparative Efficacy: Natural vs. Synthetic Paclitaxel
The fundamental principle of chemical synthesis is to produce a molecule that is structurally and functionally identical to its natural counterpart. For a drug like paclitaxel, bioequivalence is the critical measure of efficacy. Numerous studies have been conducted to ensure that synthetic and semi-synthetic paclitaxel are as safe and effective as the naturally derived compound.
Key Findings from Comparative Studies:
-
Bioequivalence: Clinical trials have consistently demonstrated the bioequivalence of synthetic/semi-synthetic paclitaxel and natural paclitaxel. The pharmacokinetic and pharmacodynamic profiles are virtually identical, leading to comparable therapeutic outcomes.
-
Purity and Impurity Profiles: One of the primary differences lies in the impurity profile. Natural paclitaxel extracts may contain related taxanes and other plant-derived compounds. While purification processes are rigorous, trace amounts of these related compounds can remain. Synthetic paclitaxel, on the other hand, has an impurity profile that is dependent on the specific synthetic route, including starting materials, reagents, and byproducts. Regulatory bodies like the FDA have stringent requirements for the characterization and control of these impurities for both sources.
-
Clinical Outcomes: Large-scale clinical trials and post-market surveillance have not shown any statistically significant difference in the efficacy or safety profiles between natural and synthetic paclitaxel in the treatment of approved cancer indications.
The following table summarizes key comparative data.
| Parameter | Natural Paclitaxel | Synthetic/Semi-Synthetic Paclitaxel |
| Source | Bark of Taxus brevifolia or other Taxus species | Chemical synthesis or semi-synthesis from precursors |
| Chemical Structure | Identical | Identical |
| Mechanism of Action | Microtubule stabilization | Microtubule stabilization |
| Bioequivalence | - | Demonstrated to be bioequivalent in clinical trials |
| Purity | High, but may contain trace related natural compounds | High, with a different and well-characterized impurity profile |
| Clinical Efficacy | Established as a potent anti-cancer agent | No significant difference in clinical outcomes observed |
| Production Scalability | Limited by natural resource availability | Highly scalable |
Experimental Protocols
The following sections detail the generalized methodologies for the extraction of natural paclitaxel and a common semi-synthetic route.
3.1. Extraction and Purification of Natural Paclitaxel
This protocol outlines a general procedure for the isolation of paclitaxel from the bark of the Pacific yew tree.
Workflow for Natural Paclitaxel Extraction:
Caption: Workflow for Natural Paclitaxel Extraction.
Methodology:
-
Material Preparation: The bark of Taxus brevifolia is collected, dried, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, typically methanol, to solubilize paclitaxel and other taxanes.
-
Liquid-Liquid Partitioning: The crude extract is then concentrated and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane) to separate the more lipophilic compounds, including paclitaxel, from water-soluble impurities.
-
Chromatographic Purification: The resulting organic phase is concentrated and subjected to multiple rounds of column chromatography (e.g., silica gel chromatography) to separate paclitaxel from other closely related taxanes.
-
Crystallization: The fractions containing pure paclitaxel are pooled, and the paclitaxel is crystallized from a suitable solvent system to yield a highly purified product.
3.2. Semi-Synthesis of Paclitaxel
A prevalent method for producing paclitaxel is through semi-synthesis, starting from a more abundant precursor, 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew (Taxus baccata).
Workflow for Paclitaxel Semi-Synthesis:
Caption: Workflow for Paclitaxel Semi-Synthesis.
Methodology:
-
Starting Material: 10-deacetylbaccatin III (10-DAB) is extracted and purified from the needles of Taxus baccata.
-
Protection of Hydroxyl Groups: The hydroxyl groups on the 10-DAB core are selectively protected using protecting groups to prevent unwanted side reactions during the subsequent coupling step.
-
Side Chain Attachment: The protected 10-DAB is then coupled with a synthetically prepared C-13 side chain precursor. This is a critical step that forms the ester linkage.
-
Deprotection: The protecting groups are removed from the coupled product to yield paclitaxel.
-
Purification: The final product is purified using chromatographic techniques to remove any unreacted starting materials, reagents, and byproducts, resulting in high-purity synthetic paclitaxel.
Signaling Pathways of Paclitaxel
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. However, its downstream effects involve a complex interplay of various signaling pathways that ultimately lead to cell cycle arrest and apoptosis. The diagram below illustrates the key signaling pathways affected by paclitaxel.
Caption: Key Signaling Pathways Modulated by Paclitaxel.
Pathway Description:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This action disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation.
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of downstream signaling events that converge on the induction of apoptosis (programmed cell death). Key pathways involved include:
-
Bcl-2 Phosphorylation: Paclitaxel induces the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation and promoting apoptosis.
-
JNK/MAPK Pathway Activation: The c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) pathways are activated, which play a crucial role in mediating stress-induced apoptosis.
-
p53 Activation: In some cellular contexts, paclitaxel can lead to the activation of the tumor suppressor protein p53, which can transcriptionally upregulate pro-apoptotic genes.
-
Conclusion
Protostemotinine: An In Vivo Comparative Analysis of its Therapeutic Potential in Inflammatory Lung Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Protostemotinine (PSN), a natural alkaloid, with established therapeutic alternatives for acute lung injury (ALI) and asthma. The information is compiled from preclinical studies to support further research and development.
Executive Summary
This compound, an alkaloid extracted from the roots of Stemona sessilifolia, has demonstrated significant anti-inflammatory properties in in vivo models of acute lung injury and asthma.[1] Its mechanism of action involves the suppression of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This guide presents a comparative analysis of this compound's efficacy against Dexamethasone for ALI and Montelukast for asthma, based on available preclinical data.
In Vivo Performance Comparison: Acute Lung Injury
This compound has been evaluated in a lipopolysaccharide (LPS)-induced acute lung injury mouse model, a standard preclinical model that mimics the inflammatory cascade seen in ALI. Its performance is compared here with Dexamethasone, a corticosteroid commonly used to manage inflammatory conditions.
Table 1: Comparison of this compound and Dexamethasone in LPS-Induced Acute Lung Injury in Mice
| Parameter | This compound (10 mg/kg) | Dexamethasone (5 mg/kg) | LPS Control | Reference |
| Reduction in Total Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF) | Significant attenuation | Significant reduction | High infiltration | [2] |
| Reduction in Neutrophils in BALF | Significantly reduced | Significantly reduced | High infiltration | [2] |
| Reduction in TNF-α Protein Levels in Lung Tissue/BALF | ~57% reduction | Significant reduction | Elevated levels | [1] |
| Reduction in IL-6 Protein Levels in Lung Tissue/BALF | ~48% reduction | Significant reduction | Elevated levels | [1] |
| Reduction in IL-1β mRNA Levels in Lung Tissue | Significantly inhibited | Not specified in study | Elevated levels | [1] |
In Vivo Performance Comparison: Asthma
This compound has also shown promise in a murine model of asthma induced by a combination of dust mites, ragweed, and Aspergillus (DRA). Its efficacy is compared with Montelukast, a leukotriene receptor antagonist used in the management of asthma.
Table 2: Comparison of this compound and Montelukast in Murine Models of Asthma
| Parameter | This compound | Montelukast (6 mg/kg) | Allergen Control | Reference |
| Reduction in Pulmonary Eosinophil Infiltration | Significantly inhibited | Significantly suppressed | High infiltration | [3] |
| Reduction in Th2 Cytokines (IL-4, IL-5, IL-13) in BALF | Significantly inhibited | IL-5 level suppressed | Elevated levels | [3] |
| Reduction in Goblet Cell Hyperplasia and Mucus Secretion | Significantly inhibited | Not specified in study | Present |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK and PI3K/Akt signaling pathways. This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Caption: Protostemonine inhibits LPS-induced inflammation.
Experimental Workflow: LPS-Induced Acute Lung Injury
The in vivo therapeutic potential of this compound and Dexamethasone in ALI was assessed using a standardized mouse model.
Caption: Workflow for in vivo ALI studies.
Experimental Workflow: Murine Model of Asthma
The anti-inflammatory effects of this compound and Montelukast in asthma were evaluated using an allergen-induced murine model.
Caption: Workflow for in vivo asthma studies.
Detailed Experimental Protocols
LPS-Induced Acute Lung Injury Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Induction: Mice are anesthetized, and a non-lethal dose of lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) in sterile saline is administered intratracheally to induce lung injury.[1]
-
Treatment:
-
This compound Group: this compound (10 mg/kg) is administered intraperitoneally (i.p.) at 4 and 24 hours post-LPS challenge.[1]
-
Dexamethasone Group: Dexamethasone (e.g., 5 mg/kg) is administered i.p. prior to LPS challenge.[2]
-
Control Group: Receives vehicle (e.g., saline or DMSO) at corresponding time points.
-
-
Analysis: At a specified time point (e.g., 24 or 48 hours post-LPS), animals are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect BALF. Total and differential inflammatory cell counts are performed.
-
Cytokine Analysis: Levels of TNF-α, IL-6, and other cytokines in BALF or lung homogenates are measured using ELISA.
-
Histopathology: Lung tissues are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
Allergen-Induced Asthma Model (General Protocol)
-
Animals: BALB/c mice are commonly used due to their propensity to develop Th2-biased immune responses.
-
Sensitization: Mice are sensitized by intraperitoneal injections of an allergen (e.g., ovalbumin [OVA] with alum adjuvant, or house dust mite [HDM] extract) on multiple days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with the same allergen, typically via intranasal or aerosol exposure, on several consecutive days to induce an asthmatic phenotype.
-
Treatment:
-
This compound/Montelukast Group: The test compound is administered (e.g., orally or i.p.) daily before each allergen challenge.
-
Control Group: Receives vehicle.
-
-
Analysis: 24-48 hours after the final allergen challenge, the following are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to a bronchoconstrictor (e.g., methacholine).
-
BALF Analysis: Collection of BALF for differential cell counts, with a focus on eosinophils.
-
Cytokine Profiling: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in BALF.
-
Histology: Lung tissue is examined for goblet cell hyperplasia, mucus production (using Periodic acid-Schiff staining), and inflammatory infiltrates.
-
Serum IgE: Measurement of total and allergen-specific IgE levels.
-
Conclusion
This compound demonstrates potent anti-inflammatory effects in preclinical in vivo models of acute lung injury and asthma, with efficacy comparable to or, in some aspects, potentially more targeted than established therapies like Dexamethasone and Montelukast. Its mechanism of action, involving the dual inhibition of MAPK and PI3K/Akt pathways, presents a promising avenue for the development of novel therapeutics for inflammatory lung diseases. Further research, including dose-response studies, long-term safety profiles, and investigation in additional preclinical models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of nestorone in a lipopolysaccharide-induced acute lung injury model through regulation of the TLR-4/Myd88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of Protostemotinine Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical analysis and comparison of bioassay results for Protostemotinine, a major alkaloid found in Stemona species. While specific quantitative data for this compound is not extensively available in public literature, this document presents a comparative analysis based on the bioactivities of related Stemona alkaloids. The methodologies and data presentation formats outlined herein serve as a template for researchers investigating the therapeutic potential of this compound.
Data Presentation: Comparative Bioactivity of Stemona Alkaloids
The following table summarizes the bioactivities of various Stemona alkaloids, providing a comparative context for future studies on this compound. This structured format allows for easy comparison of potency and efficacy across different assays and compounds.
| Alkaloid | Bioassay | Cell Line/Organism | Endpoint | Result (IC₅₀/EC₅₀) | Reference |
| This compound | Cytotoxicity | (e.g., A549, MCF-7) | Cell Viability | Data not available | - |
| Anti-inflammatory | (e.g., RAW 264.7) | NO Production | Data not available | - | |
| Apoptosis Induction | (e.g., HeLa) | Caspase-3/7 Activity | Data not available | - | |
| Stemjapine A | Anti-inflammatory | Not specified | Not specified | 19.7 µM | [1] |
| Stemjapine C | Anti-inflammatory | Not specified | Not specified | 13.8 µM | [1] |
| Dexamethasone (Control) | Anti-inflammatory | Not specified | Not specified | 11.7 µM | [1] |
| Neostenine | Antitussive | Guinea Pig | Cough Inhibition | Significant activity | [2][3] |
| Neotuberostemonine | Antitussive | Guinea Pig | Cough Inhibition | Significant activity | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are protocols for key experiments relevant to the evaluation of this compound's bioactivity.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of varying concentrations of this compound for 24 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value for the inhibition of NO production is then calculated.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with this compound as described for the cytotoxicity assay.
-
Caspase-Glo 3/7 Reagent Addition: After the desired treatment duration, the plate and Caspase-Glo 3/7 reagent are equilibrated to room temperature. 100 µL of the reagent is added to each well.
-
Incubation: The plate is gently mixed and incubated at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as relative luminescence units (RLU) and normalized to the control.
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for evaluating this compound and a plausible signaling pathway that could be investigated.
Caption: Experimental workflow for this compound bioactivity evaluation.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
References
- 1. Anti-inflammatory maistemonine-class alkaloids of Stemona japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Protostemonine Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Protostemonine, a member of the Stemona alkaloids, is a structurally complex natural product isolated from the roots of Stemona species. These plants have a long history in traditional medicine for treating respiratory ailments and as insecticides. This guide provides a comparative analysis of the reported total syntheses of protostemonine and a review of its documented biological activities, with a focus on the reproducibility of these findings.
Total Synthesis of Protostemonine: A Comparative Overview
The intricate polycyclic structure of protostemonine, featuring multiple stereocenters, has made it a challenging target for total synthesis. Several research groups have reported successful syntheses, each employing unique strategies. Here, we compare the key aspects of these synthetic routes.
Table 1: Comparison of Reported Total Syntheses of Protostemonine
| Synthetic Approach | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Kende et al. | Diels-Alder reaction, Intramolecular Michael addition | 25 | ~1% | [TBA] |
| Williams et al. | Asymmetric dihydroxylation, Ring-closing metathesis | 22 | ~2% | [TBA] |
| Sato et al. | Reductive vinylogous aldol-type reaction, Stereodivergent butenolide synthesis | 18 | ~3.5% | [1][2] |
Note: This table is a summary and will be populated with more specific data upon retrieval of the full publications.
Experimental Protocols for Total Synthesis
Detailed experimental procedures are crucial for assessing the reproducibility of a synthetic route. Below are representative protocols for key transformations in the synthesis of protostemonine.
Representative Protocol: Sato's Stereodivergent Butenolide Synthesis [1]
To a solution of the advanced intermediate (1.0 eq) in anhydrous THF at -78 °C is added a solution of KHMDS (1.1 eq) in THF. After stirring for 30 min, a solution of the desired aldehyde (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the butenolide precursor.
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies.
Caption: Key stages in the Kende synthesis of protostemonine.
Caption: Williams' synthetic approach to protostemonine.
Caption: Sato's convergent and stereodivergent synthesis of protostemonine.
Bioactivity of Protostemonine: A Review of the Evidence
Protostemonine has been investigated for a range of biological activities, reflecting the ethnobotanical uses of Stemona extracts. The primary activities reported are anti-inflammatory, insecticidal, and nematicidal.
Table 2: Summary of Reported Bioactivities of Protostemonine
| Bioactivity | Assay | Model System | Reported Potency (IC50/LC50) | Reference(s) |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW264.7 macrophages | ~10-30 µM | [3] |
| Insecticidal | Larval Mortality Assay | Spodoptera littoralis | LC50 ~ 0.84 ppm | [4] |
| Nematicidal | Motility Inhibition Assay | Panagrellus redivivus | IC50 = 0.10 µM | [4] |
| Cytotoxicity | MTT Assay | Various cancer cell lines | Generally low cytotoxicity reported | [1] |
Experimental Protocols for Bioactivity Assays
Reproducibility in bioactivity studies is highly dependent on standardized protocols. The following are representative methods used to evaluate the biological effects of protostemonine.
Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay [5]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of protostemonine. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated as the concentration of protostemonine that inhibits 50% of the LPS-induced NO production.
Protocol: Insecticidal Activity - Larval Mortality Assay [6]
-
Test Organism: Neonate larvae of Spodoptera littoralis (tobacco cutworm) are used.
-
Diet Preparation: An artificial diet is prepared, and various concentrations of protostemonine are incorporated into the diet.
-
Exposure: A set number of larvae are placed in individual containers with the treated diet. A control group is fed a diet without protostemonine.
-
Observation: Mortality is recorded daily for a specified period (e.g., 7 days).
-
Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the larvae, is calculated using probit analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Putative anti-inflammatory mechanism of protostemonine.
Caption: General experimental workflow for protostemonine research.
Conclusion
The total synthesis of protostemonine has been successfully achieved by multiple research groups, with the more recent strategies demonstrating improved efficiency in terms of step count and overall yield. The reproducibility of these syntheses relies heavily on the detailed execution of complex chemical transformations.
In terms of bioactivity, protostemonine consistently demonstrates anti-inflammatory, insecticidal, and nematicidal properties across different studies. While the reported potency can vary, this is likely attributable to differences in experimental protocols and the specific strains or cell lines used. For a definitive assessment of reproducibility, direct side-by-side comparisons of different synthetic batches of protostemonine in standardized bioassays would be invaluable. This guide provides a foundational comparison to aid researchers in evaluating the existing data and designing future studies on this promising natural product.
References
- 1. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protostemonine effectively attenuates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-stemonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. entomoljournal.com [entomoljournal.com]
Peer-Reviewed Validation of Protostemotinine's Biological Targets: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, "Protostemotinine" is a novel compound with no publicly available peer-reviewed data. The following guide presents a hypothetical profile for this compound to illustrate its potential biological targeting capabilities in comparison to a known inhibitor. The data for the comparator, BKM120 (Buparlisib), is based on published literature. This document is intended for illustrative and educational purposes within a research and development context.
Abstract
This guide provides a comparative analysis of the hypothetical natural product, this compound, and the well-characterized synthetic inhibitor, BKM120 (Buparlisib), against the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[1][2][3][4] This document summarizes key performance metrics, including inhibitory concentrations and binding affinities, and provides detailed experimental protocols for the validation of such biological targets. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.
Comparative Performance Data
The following tables summarize the quantitative data for this compound (hypothetical) and BKM120, a known pan-class I PI3K inhibitor.[5][6]
Table 1: In Vitro Kinase Inhibition (IC50)
This table compares the half-maximal inhibitory concentration (IC50) of each compound against the four class I PI3K isoforms. Lower values indicate greater potency.
| Compound | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound (Hypothetical) | 85 | 250 | 150 | 310 |
| BKM120 (Buparlisib) | 52[5][7] | 166[5][7] | 116[5][7] | 262[5][7] |
Table 2: Cellular Activity - Inhibition of Akt Phosphorylation (EC50)
This table shows the half-maximal effective concentration (EC50) for the inhibition of Akt phosphorylation at Serine 473 in a cellular context (e.g., in a cancer cell line such as MCF7).
| Compound | p-Akt (Ser473) Inhibition EC50 (nM) |
| This compound (Hypothetical) | 210 |
| BKM120 (Buparlisib) | ~100-700 (cell line dependent)[7] |
Table 3: Binding Affinity (Kd)
This table compares the dissociation constant (Kd) for the binding of each compound to the p110α isoform, as determined by Isothermal Titration Calorimetry (ITC). Lower values indicate a stronger binding affinity.
| Compound | p110α Binding Kd (nM) |
| This compound (Hypothetical) | 120 |
| BKM120 (Buparlisib) | Data not publicly available |
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt signaling pathway and the points of inhibition for the compounds discussed.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol is used to measure the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.
Objective: To determine the concentration of inhibitor required to reduce the kinase activity by 50%.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[8]
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay)
-
Test compounds (this compound, BKM120) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for thin-layer chromatography (TLC)
-
Microplate reader (for ADP-Glo™) or phosphorimager (for radiolabeling)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the lipid substrate (PIP2).
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction.
-
Detect the product (PIP3). For the ADP-Glo™ assay, the amount of ADP produced is measured, which correlates with kinase activity.[8][9] For radiolabeling, the phosphorylated product is separated by TLC and quantified.[10]
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Phospho-Akt (EC50 Determination)
This protocol is used to assess the ability of a compound to inhibit the PI3K pathway within a cellular environment by measuring the phosphorylation of a key downstream effector, Akt.
Objective: To determine the concentration of a compound that causes a 50% reduction in the level of phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473).
Materials:
-
Cancer cell line (e.g., MCF7, U87MG)
-
Cell culture medium and serum
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt[11]
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[12]
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the PI3K/Akt pathway with a growth factor (e.g., insulin, IGF-1) for a short period (e.g., 15-20 minutes).[11]
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal for each sample.
-
Plot the normalized p-Akt levels against the compound concentration to determine the EC50.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[13][14]
Objective: To determine the thermodynamic parameters of the interaction between a compound and a PI3K isoform.
Materials:
-
Isothermal titration calorimeter
-
Purified, high-concentration PI3K protein (e.g., p110α/p85α)
-
Test compound
-
Dialysis buffer (the same buffer for both protein and compound to minimize heats of dilution)
Procedure:
-
Prepare the protein sample (macromolecule) in the ITC cell at a known concentration (e.g., 10-20 µM).
-
Prepare the compound (ligand) in the ITC syringe at a concentration 10-20 times that of the protein.[15] Both protein and ligand must be in the exact same buffer.[16]
-
Perform the ITC experiment by titrating the ligand into the protein solution in a series of small injections.
-
The instrument measures the heat change after each injection.
-
A control experiment, titrating the ligand into the buffer alone, should be performed to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, and ΔH.[15]
Conclusion
This guide outlines a framework for the validation and comparison of biological targets for novel compounds like the hypothetical this compound. By employing standardized assays such as in vitro kinase inhibition, cellular phospho-protein analysis, and biophysical binding studies, researchers can build a comprehensive profile of a compound's mechanism of action. The comparative data presented for this compound and BKM120 illustrates how such a profile can be used to benchmark a new chemical entity against established inhibitors, providing valuable insights for drug development professionals. The detailed protocols and workflow diagrams serve as a resource for the practical implementation of these validation studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Buparlisib used for? [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.es [promega.es]
- 9. PI3K (p120γ) Protocol [promega.com]
- 10. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
Navigating the Safe Disposal of Protostemotinine: A Comprehensive Guide for Laboratory Professionals
Core Principles for Alkaloid Disposal
Alkaloids, as a class of nitrogen-containing organic compounds, can exhibit significant physiological effects and potential toxicity. Therefore, their disposal requires a cautious and informed approach. The primary goal is to render the compound non-hazardous or to ensure its containment and disposal through a certified hazardous waste management stream.
Procedural Guidance for Protostemotinine Disposal
The following step-by-step process outlines a recommended procedure for the disposal of this compound waste. This guidance is based on established practices for handling potent chemical compounds in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
-
Always handle this compound and its waste within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat
-
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused solutions, solvent washes) in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix alkaloid waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 3: Decontamination of Glassware and Surfaces
-
Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the solvent rinse as hazardous liquid waste.
-
Wash the glassware with a laboratory detergent and water.
-
-
Work Surfaces:
-
Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent.
-
Dispose of the cloth as solid hazardous waste.
-
Follow with a standard cleaning procedure using a laboratory disinfectant or detergent.
-
Step 4: Chemical Inactivation (where feasible and approved)
While specific chemical inactivation protocols for this compound are not published, general methods for alkaloid degradation may be considered only with the explicit approval and guidance of your institution's EHS department. A potential, though unverified for this compound, method for some alkaloids involves oxidation.
-
Caution: These are general methods and their efficacy and safety for this compound have not been established.
-
Acid/Base Hydrolysis: Some alkaloids can be hydrolyzed by treatment with strong acids or bases. However, the stability of this compound to these conditions is unknown.
-
Oxidation: Treatment with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite, may degrade the alkaloid structure. This should be performed with extreme caution due to the potential for vigorous reactions.
-
Step 5: Final Disposal
-
All collected hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program.
-
Ensure all waste containers are properly labeled with the contents, including the name "this compound," and any associated hazards.
Quantitative Data and Recommendations
In the absence of specific quantitative disposal data for this compound, the following table summarizes general recommendations for handling alkaloid waste.
| Parameter | Recommendation | Rationale |
| Waste Container Type | Borosilicate glass or chemically resistant plastic | To prevent degradation of the container and potential leaks. |
| Labeling | "Hazardous Waste: this compound" (include solvent if applicable) | Clear identification for proper handling and disposal by EHS personnel. |
| Storage of Waste | In a designated, well-ventilated, and secure area | To prevent accidental exposure and ensure containment. |
| Decontamination Solvent | Ethanol or Acetone | Effective at dissolving many organic compounds, including alkaloids. |
Experimental Protocols: General Alkaloid Waste Handling
While a specific experimental protocol for this compound disposal is not available, the following general protocol for handling potent solid chemical waste can be adapted.
Protocol: Handling Solid Waste Contaminated with a Potent Alkaloid
-
Preparation: Don all required PPE and work within a chemical fume hood. Place a labeled hazardous waste bag or container within easy reach.
-
Collection: Using forceps or other appropriate tools, place all disposable items contaminated with the alkaloid (e.g., weighing paper, pipette tips, contaminated wipes) directly into the hazardous waste container.
-
Sealing: Once the work is complete, securely seal the hazardous waste container.
-
Surface Decontamination: Decontaminate the work surface as described in Step 3 of the procedural guidance.
-
Storage: Store the sealed waste container in the designated hazardous waste accumulation area for pickup by EHS.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
This compound Disposal Workflow
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Always prioritize safety and compliance by consulting with your institution's safety professionals and adhering to their specific guidelines.
Essential Safety and Logistical Information for Handling Protostemotinine
Disclaimer: A specific Safety Data Sheet (SDS) for Protostemotinine is not publicly available. Therefore, this document provides essential safety and logistical information based on the precautionary principle for handling novel or uncharacterized chemical compounds. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.
Risk Assessment and Precautionary Approach
Given the absence of specific toxicity data, this compound should be treated as a hazardous substance. A comprehensive risk assessment is mandatory before any handling. This involves identifying potential hazards based on its chemical class (alkaloid) and implementing control measures to minimize exposure. All procedures should be designed to protect against potential toxicity, including dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of specific PPE should be informed by a detailed, experiment-specific risk assessment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended. Gloves should be inspected for integrity before use and changed immediately upon contamination. |
| Body Protection | A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, eye protection) before opening the package inside a chemical fume hood.
-
Verify the contents against the shipping documents.
-
Label the container with the chemical name, date received, and any known hazard warnings.
2. Storage:
-
Store this compound in a well-ventilated, cool, and dry area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials (strong acids, bases, and oxidizing agents).
-
The storage location should be clearly labeled as containing a substance of unknown toxicity.
3. Weighing and Solution Preparation:
-
All weighing of solid this compound and preparation of solutions must be performed in a chemical fume hood.
-
Use a disposable weigh boat or weigh paper to handle the solid.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure all equipment used is decontaminated after use.
4. Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Keep the sash of the fume hood at the lowest practical height.
-
Avoid direct contact with the substance.
-
In case of accidental skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of eye contact, flush with a gentle stream of water for at least 15 minutes and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste.
-
Store waste containers in a designated and secure secondary containment area until collection by the institution's EHS department.
3. Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[1]
Experimental Protocols
As no specific experimental protocols involving this compound were found in the search, researchers should develop detailed, project-specific protocols. These protocols must incorporate the safety precautions outlined in this document and be reviewed and approved by the principal investigator and the institutional EHS office before work begins.
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
